(9Z)-Heptadecenoyl-CoA
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-phenyl-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULLEUFOQSBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195142 | |
| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4233-33-4 | |
| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4233-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3X3G4TFG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (9Z)-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (margaroleic acid), an odd-chain monounsaturated fatty acid. While not as abundant as its even-chain counterparts, this compound is an important intermediate in the metabolism of dietary odd-chain fatty acids and may play a role in various physiological processes. This guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, metabolic pathways, and potential biological significance. Detailed experimental protocols for its analysis are also presented, along with a discussion of its potential relevance in drug development.
Chemical Properties
This compound is a long-chain acyl-Coenzyme A molecule. While specific experimental data for this molecule is scarce, its chemical properties can be reliably inferred from its constituent parts: (9Z)-heptadecenoic acid and Coenzyme A.
| Property | Value | Source |
| Molecular Formula | C38H66N7O17P3S | Inferred from structure |
| Molecular Weight | 1017.97 g/mol | Inferred from structure |
| Canonical SMILES | CCCCCCCC\C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(N2C=NC3=C(N=CN=C32)N)C(O)C1OP(=O)(O)O | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from similar long-chain acyl-CoAs |
| Solubility | Soluble in aqueous solutions and organic solvents like methanol and acetonitrile | Inferred from similar long-chain acyl-CoAs |
Biological Role and Significance
The biological role of this compound is intrinsically linked to the metabolism of its parent fatty acid, (9Z)-heptadecenoic acid. Odd-chain fatty acids, including C17:1, are found in low concentrations in human tissues and are primarily derived from the diet, particularly from dairy products and ruminant fats.[1][2]
While direct evidence for the specific functions of this compound is limited, the roles of odd-chain fatty acids in general suggest several areas of importance:
-
Metabolic Intermediate: The primary role of this compound is as a key intermediate in the β-oxidation of (9Z)-heptadecenoic acid, leading to the production of acetyl-CoA and propionyl-CoA.
-
Biomarker: Plasma levels of C17 fatty acids have been investigated as potential biomarkers for dairy fat intake and have been associated with a reduced risk of cardiometabolic diseases in some studies.[1][2]
-
Cell Signaling: Long-chain acyl-CoAs, as a class, are known to be involved in cellular signaling pathways, although specific roles for this compound have not yet been elucidated.[3][4]
Metabolic Pathways
The metabolism of this compound primarily involves its degradation through the mitochondrial β-oxidation pathway. Due to its odd number of carbon atoms and the presence of a cis double bond, its oxidation requires additional enzymatic steps compared to the β-oxidation of saturated even-chain fatty acids.
β-Oxidation of this compound
The β-oxidation of this compound proceeds through a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. The process continues until the final three carbons are released as propionyl-CoA. The presence of the cis-Δ9 double bond necessitates the action of an isomerase enzyme.
A hypothetical pathway for the β-oxidation of this compound is depicted below:
Caption: Hypothetical β-oxidation pathway of this compound.
The final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle, making odd-chain fatty acids gluconeogenic.
Quantitative Data
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance and its similarity to other acyl-CoA species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in tissues.[6]
Materials:
-
Frozen tissue sample (~100 mg)
-
Internal standard solution (e.g., [¹³C₈]octanoyl-CoA and heptadecanoyl-CoA)
-
Methanol:Chloroform (2:1, v/v)
-
Power homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
SPE conditioning, wash, and elution solvents
Procedure:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene tube.
-
Add a known amount of the internal standard mixture to the tube.
-
Add 3 ml of ice-cold methanol:chloroform (2:1).
-
Homogenize the tissue on ice using a power homogenizer.
-
Centrifuge the homogenate to pellet the cellular debris.
-
Transfer the supernatant to a new tube.
-
Perform Solid Phase Extraction (SPE) to purify the acyl-CoAs from the extract.
-
Elute the acyl-CoAs from the SPE column.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.
Key Parameters for MRM:
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule.
-
Product Ion (Q3): A characteristic fragment ion of Coenzyme A, often the phosphopantetheine moiety. A common neutral loss for acyl-CoAs is 507 Da.[7]
Relevance in Drug Development
The study of this compound and its metabolic pathway may have several implications for drug development:
-
Metabolic Disorders: As an intermediate in odd-chain fatty acid metabolism, understanding its flux could be relevant in the context of metabolic diseases where fatty acid oxidation is dysregulated.
-
Enzyme Inhibition: The enzymes involved in the β-oxidation of odd-chain and unsaturated fatty acids could be targets for therapeutic intervention.
-
Biomarker Discovery: Further investigation into the correlation between tissue or plasma levels of this compound and disease states could lead to the development of novel biomarkers.
Conclusion
This compound is a low-abundance but metabolically significant intermediate in the metabolism of odd-chain monounsaturated fatty acids. While much of the current understanding is based on the general principles of fatty acid metabolism, the development of advanced analytical techniques provides the opportunity to investigate its specific roles in health and disease. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future investigations into this intriguing molecule.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
(9Z)-Heptadecenoyl-CoA: A Technical Guide to its Discovery and History in Metabolism
(9Z)-Heptadecenoyl-CoA , an activated form of the monounsaturated odd-chain fatty acid heptadecenoic acid (C17:1), occupies a unique niche in the landscape of lipid metabolism. While a singular, seminal discovery of this molecule is not prominently documented in historical scientific literature, its identification and understanding are intrinsically linked to the broader exploration of odd-chain fatty acid biosynthesis, degradation, and the development of advanced analytical techniques. This technical guide provides an in-depth overview of the core scientific principles and methodologies that have elucidated the role of this compound for researchers, scientists, and drug development professionals.
The Context of Discovery: Odd-Chain Fatty Acid Metabolism
The history of this compound is rooted in the study of odd-chain fatty acids (OCFAs). Unlike their even-chained counterparts, which are synthesized from and degraded to acetyl-CoA units, OCFAs utilize propionyl-CoA as a primer for their synthesis.[1][2] The most common saturated OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1] For many years, OCFAs were considered to be of minor physiological significance in humans, often used as internal standards in analytical chemistry due to their low abundance.[3][4] However, growing evidence has linked plasma concentrations of OCFAs, such as heptadecanoic acid, to various health outcomes, sparking renewed interest in their metabolism.[4]
The biosynthesis of the heptadecenoyl backbone of this compound follows the general principles of fatty acid synthesis, with the key distinction of starting with a propionyl-CoA molecule. The introduction of the double bond at the ninth position (delta-9) is catalyzed by stearoyl-CoA desaturase-1 (SCD1), the same enzyme responsible for the desaturation of saturated even-chain fatty acids like stearic acid.
Biosynthesis and Degradation Pathways
The metabolic journey of this compound involves several key enzymatic steps. Its formation and breakdown are integral to cellular lipid homeostasis.
Biosynthesis of the Heptadecenoyl Moiety
The synthesis of the C17:1 fatty acid that forms this compound begins with propionyl-CoA as a primer. This is followed by the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex.[2] The resulting saturated C17:0 fatty acid, heptadecanoic acid, is then desaturated by SCD1 to introduce a cis-double bond at the delta-9 position, yielding (9Z)-heptadecenoic acid. Finally, the fatty acid is activated to its CoA ester, this compound, by an acyl-CoA synthetase (ACS) enzyme.
Degradation via Beta-Oxidation
The degradation of this compound occurs through the mitochondrial beta-oxidation pathway. Similar to other unsaturated fatty acids, additional enzymatic steps are required to handle the double bond. The process yields acetyl-CoA units until the final three carbons remain as propionyl-CoA.[1][5][6] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[1]
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound in biological samples have been made possible by the advent of sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Acyl-CoA Extraction
A critical step in the analysis of acyl-CoAs is their efficient extraction from biological matrices while minimizing degradation.
Protocol: Acyl-CoA Extraction from Tissues or Cells [7]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
-
Phase Separation: Induce phase separation by adding chloroform and water. Vortex vigorously and centrifuge to separate the aqueous and organic layers.
-
Collection: Collect the upper aqueous phase containing the acyl-CoAs.
-
Drying: Dry the aqueous phase under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
Quantification by LC-MS/MS
LC-MS/MS provides the high sensitivity and specificity required for the detection of low-abundance acyl-CoAs like this compound.[7][8]
Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
MRM Transitions: The specific precursor-to-product ion transition for this compound is monitored. A common fragmentation is the neutral loss of the phosphopantetheine moiety.[9][10][11]
-
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ion (m/z) | Fragment corresponding to the acyl group or a characteristic fragment of the CoA moiety. |
Note: The exact m/z values will depend on the specific adduct and charge state.
Quantitative Data
While specific quantitative data on the discovery of this compound is not available, modern analytical methods allow for its precise measurement in various biological samples. The following table presents a hypothetical structure for reporting such data.
| Biological Matrix | Condition | This compound Concentration (pmol/mg protein) | Reference |
| Mouse Liver | Control Diet | 0.5 ± 0.1 | Fictional Example |
| Mouse Liver | High-Fat Diet | 0.8 ± 0.2 | Fictional Example |
| Human Plasma | Healthy | 0.02 ± 0.005 | Fictional Example |
| Human Plasma | Metabolic Syndrome | 0.05 ± 0.01 | Fictional Example |
Conclusion
The story of this compound is one of incremental discovery within the broader field of lipid biochemistry. Its existence was inferred from the established principles of odd-chain fatty acid metabolism long before it could be routinely and directly measured. The development of powerful analytical tools, particularly LC-MS/MS, has been instrumental in moving this compound from a theoretical intermediate to a quantifiable molecule of interest. For researchers in drug development and metabolic diseases, understanding the pathways and analytical methodologies associated with this and other odd-chain acyl-CoAs is crucial for exploring new therapeutic targets and diagnostic markers. The continued application of advanced metabolomic techniques will undoubtedly shed further light on the specific roles of this compound in health and disease.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. fvs.com.py [fvs.com.py]
- 7. benchchem.com [benchchem.com]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(9Z)-Heptadecenoyl-CoA: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is an unsaturated odd-chain fatty acyl-CoA molecule that is emerging as a bioactive lipid with significant implications in cellular metabolism and signaling. As the activated form of (9Z)-heptadecenoic acid, it is positioned at a key metabolic node, influencing pathways implicated in inflammation, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and known biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways.
Introduction
Odd-chain fatty acids, once considered minor components of the cellular lipidome, are gaining recognition for their unique metabolic fates and biological activities. This compound, a monounsaturated 17-carbon fatty acyl-CoA, is of particular interest. Its precursor, heptadecanoic acid (C17:0), is found in dairy products and can also be endogenously synthesized. The introduction of a cis double bond at the delta-9 position confers specific structural properties that are likely crucial for its biological functions. This document serves as an in-depth resource for understanding the multifaceted roles of this compound.
Biosynthesis and Metabolism
The primary route for the synthesis of this compound is through the desaturation of its saturated counterpart, heptadecanoyl-CoA.
Biosynthesis of Heptadecanoyl-CoA
The biosynthesis of odd-chain fatty acids like heptadecanoic acid starts with a propionyl-CoA primer instead of the usual acetyl-CoA primer in fatty acid synthesis.
Desaturation to this compound
The key enzyme responsible for the introduction of the double bond is Stearoyl-CoA Desaturase (SCD) . SCD is an endoplasmic reticulum-bound enzyme that catalyzes the Δ9-cis desaturation of a range of fatty acyl-CoA substrates.[1][2] While its preferred substrates are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), it is understood to act on other saturated fatty acyl-CoAs.[1][3] The reaction requires molecular oxygen, NAD(P)H, cytochrome b5, and cytochrome b5 reductase.[4]
Diagram: Biosynthesis of this compound
Caption: Biosynthesis of this compound from propionyl-CoA.
Metabolism of this compound
Once synthesized, this compound can be channeled into various metabolic pathways:
-
Incorporation into Complex Lipids: It can be esterified into phospholipids, triglycerides, and cholesterol esters, thereby influencing the composition and fluidity of cellular membranes.[2]
-
Beta-Oxidation: As an odd-chain fatty acid, its breakdown through beta-oxidation will ultimately yield acetyl-CoA molecules and a final three-carbon unit, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, making it anaplerotic.
Biological Significance and Signaling Pathways
Emerging evidence points to significant roles for (9Z)-heptadecenoic acid and its activated form in various cellular processes, particularly in inflammation and cancer.
Anti-inflammatory Effects
Studies on fatty acids with similar structures suggest that (9Z)-heptadecenoic acid likely exerts anti-inflammatory effects by modulating key signaling pathways. One proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[5][6]
-
NF-κB Pathway: In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it activates the transcription of pro-inflammatory genes. (9Z)-heptadecenoic acid may inhibit the phosphorylation of IκBα, thus preventing NF-κB activation.[5]
-
MAPK Pathway: The MAPK family, including JNK, ERK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. (9Z)-heptadecenoic acid may suppress the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[5]
Diagram: Proposed Anti-inflammatory Signaling of this compound
Caption: Inhibition of NF-κB and MAPK pathways by (9Z)-Heptadecenoic Acid.
Anticancer Properties
Heptadecanoic acid (C17:0) has been shown to inhibit proliferation and induce apoptosis in non-small-cell lung cancer cells.[7] Mechanistically, this was associated with the suppression of the PI3K/Akt signaling pathway .[7] Interestingly, the study also noted an accumulation of 10-cis-heptadecenoic acid, an isomer of (9Z)-heptadecenoic acid, within the cancer cells, suggesting a potential conversion and role for the monounsaturated form in these effects.
Antifungal Activity
(9Z)-heptadecenoic acid has demonstrated antifungal properties, particularly against powdery mildew. The proposed mechanism of action is the disruption of the fungal cell membrane, leading to increased permeability and cytoplasmic disintegration.
Quantitative Data
While specific quantitative data for the effects of this compound on gene and protein expression are still limited in the literature, data from related fatty acids provide valuable insights.
| Fatty Acid Studied | Cell Type | Target Pathway/Molecule | Observed Effect | Reference |
| 8-oxo-9-octadecenoic acid | RAW 264.7 macrophages | NF-κB (IκB-α, p50 phosphorylation) | Significant inhibition in a concentration-dependent manner | [5] |
| 8-oxo-9-octadecenoic acid | RAW 264.7 macrophages | MAPK (JNK, ERK phosphorylation) | Significant inhibition in a concentration-dependent manner | [5] |
| Heptadecanoic acid (C17:0) | PC-9 and PC-9/GR lung cancer cells | PI3K/Akt pathway | Suppression of activation | [7] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid | RAW 264.7 macrophages | NF-κB nuclear translocation | Inhibition at 100 μM | [8] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid | RAW 264.7 macrophages | MAPK activation | Inhibition | [8] |
| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid | Murine primary hepatocytes | PPARα | Activation and induction of target gene mRNA expression | [9] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for the enzymatic synthesis of fatty acyl-CoAs.
Materials:
-
(9Z)-Heptadecenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (can be from rat liver microsomes or a recombinant source)
-
Triton X-100
-
Matrex Gel Red A (for enzyme immobilization)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Octyl-Sepharose for purification
Procedure:
-
Enzyme Immobilization: Solubilize acyl-CoA synthetase from rat liver microsomes with Triton X-100 and bind it to Matrex Gel Red A.
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, (9Z)-heptadecenoic acid (dissolved in a suitable solvent like ethanol), CoA, and ATP.
-
Initiation: Add the immobilized acyl-CoA synthetase to the reaction mixture to start the synthesis.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation for a sufficient duration (e.g., 1-2 hours).
-
Purification: Purify the synthesized this compound using hydrophobic chromatography on an Octyl-Sepharose column.
-
Quantification: Quantify the product using spectrophotometry (measuring absorbance at 260 nm for the adenine ring of CoA) or by LC-MS/MS for more accurate measurement.
Diagram: Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Quantification of this compound in Biological Samples by LC-MS/MS
Materials:
-
Biological sample (cells or tissues)
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)
-
Extraction solvent (e.g., methanol/acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize the biological sample in the presence of the internal standard and the extraction solvent.
-
Extraction: Perform lipid extraction, for example, by a modified Bligh-Dyer method.
-
Reconstitution: Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution to separate the acyl-CoAs. For detection, use multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Conclusion and Future Directions
This compound is a biologically significant molecule with emerging roles in cellular signaling, particularly in the modulation of inflammatory and cancer-related pathways. Its biosynthesis via the desaturation of heptadecanoyl-CoA by SCD places it at a critical metabolic juncture. While current research provides a foundational understanding of its potential functions, further investigation is required to fully elucidate its specific molecular targets and signaling cascades in mammalian cells. Quantitative studies on its effects on gene and protein expression are particularly needed. The development of robust experimental protocols for its synthesis and analysis will be crucial for advancing our knowledge of this intriguing odd-chain monounsaturated fatty acyl-CoA and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(9Z)-Heptadecenoyl-CoA: A Technical Overview of its Hypothesized Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is a monounsaturated odd-chain fatty acyl-CoA molecule. While direct research on this specific molecule is limited, its structure suggests a unique role at the intersection of odd-chain and unsaturated fatty acid metabolism. This technical guide synthesizes current understanding of these pathways to present a hypothesized function of this compound. It is proposed that this compound can be catabolized via a modified beta-oxidation pathway to yield both acetyl-CoA and propionyl-CoA, the latter of which is anaplerotic. Conversely, it may be synthesized de novo using propionyl-CoA as a primer. This document provides a framework for the investigation of this compound, including hypothetical quantitative data, detailed experimental protocols, and pathway diagrams to guide future research.
Introduction to Odd-Chain Fatty Acids
The majority of fatty acids in mammals have an even number of carbon atoms. However, odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are also present, primarily derived from dietary sources like dairy and ruminant fats, or synthesized endogenously from gut-derived propionate.[1][2] OCFAs are of growing interest due to their association with reduced risk for cardiometabolic diseases.[3]
The metabolism of OCFAs differs from that of even-chain fatty acids primarily in the final product of beta-oxidation. While even-chain fatty acids are completely broken down into two-carbon acetyl-CoA units, the final round of beta-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of the three-carbon propionyl-CoA.[4][5] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thus replenishing the cycle's intermediates in a process known as anaplerosis.[1]
This compound is the activated form of (9Z)-heptadecenoic acid, a C17:1 monounsaturated fatty acid. Its metabolism is expected to involve enzymes for both odd-chain and unsaturated fatty acid processing.
Hypothesized Metabolic Pathways of this compound
Based on established principles of fatty acid metabolism, two primary pathways for this compound are proposed: catabolism via beta-oxidation and anabolism via de novo synthesis.
Catabolism: Beta-Oxidation
The beta-oxidation of this compound is hypothesized to proceed through a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. Due to the cis-double bond at carbon 9, additional enzymatic steps are required compared to saturated fatty acid oxidation.
The pathway would involve the following key steps:
-
Initial Cycles of Beta-Oxidation: Three standard cycles of beta-oxidation occur, each yielding one molecule of acetyl-CoA.
-
Isomerization: The resulting C11 acyl-CoA with a cis-Δ3 double bond is not a substrate for acyl-CoA dehydrogenase. An isomerase, likely Δ3,Δ2-enoyl-CoA isomerase, converts it to a trans-Δ2-enoyl-CoA.
-
Continued Beta-Oxidation: Beta-oxidation then proceeds for three more cycles, each producing acetyl-CoA.
-
Final Thiolytic Cleavage: The final five-carbon acyl-CoA is cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4]
-
Propionyl-CoA Metabolism: The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA for entry into the citric acid cycle.[6]
Anabolism: De Novo Synthesis
The synthesis of odd-chain fatty acids utilizes propionyl-CoA as a primer instead of acetyl-CoA.[7] It is hypothesized that this compound can be synthesized de novo through the following steps:
-
Priming: Fatty acid synthase is primed with propionyl-CoA.
-
Elongation: Seven cycles of elongation occur, with each cycle adding a two-carbon unit from malonyl-CoA.
-
Desaturation: The resulting heptadecanoyl-CoA (C17:0) is then desaturated by a stearoyl-CoA desaturase-like enzyme to introduce a double bond at the Δ9 position, forming this compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from experiments investigating the metabolism of this compound. These are for illustrative purposes to guide data presentation.
Table 1: Kinetic Parameters of Key Enzymes with this compound and Related Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Dehydrogenase (Long Chain) | Palmitoyl-CoA (C16:0) | 2.5 | 150 |
| This compound (C17:1) | 5.0 | 120 | |
| Stearoyl-CoA (C18:0) | 3.0 | 140 | |
| Δ3,Δ2-Enoyl-CoA Isomerase | cis-Δ3-Decenoyl-CoA | 15 | 500 |
| cis-Δ3-Undecenoyl-CoA | 20 | 450 | |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 100 | 80 |
Table 2: Metabolite Levels in HepG2 Cells Following Incubation with (9Z)-Heptadecenoic Acid
| Metabolite | Control (pmol/mg protein) | + 100µM (9Z)-Heptadecenoic Acid (pmol/mg protein) | Fold Change |
| This compound | < 1.0 | 50.2 ± 5.1 | > 50 |
| Acetyl-CoA | 150.3 ± 12.5 | 180.5 ± 15.2 | 1.2 |
| Propionyl-CoA | 5.2 ± 0.8 | 25.6 ± 3.4 | 4.9 |
| Succinyl-CoA | 20.1 ± 2.5 | 35.8 ± 4.1 | 1.8 |
| Malonyl-CoA | 40.5 ± 4.2 | 35.1 ± 3.9 | 0.87 |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from cultured cells.
Materials:
-
Cell culture plates (6-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Internal Standard: [¹³C₃]-Propionyl-CoA
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
UHPLC-ESI-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile.
-
Inject 10 µL onto a C18 reversed-phase column.
-
Perform a gradient elution from 5% to 95% acetonitrile with 0.1% formic acid.
-
Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion and a characteristic product ion are monitored.
-
In Vitro Beta-Oxidation Assay
This protocol measures the rate of beta-oxidation of this compound using isolated mitochondria.
Materials:
-
Isolated liver mitochondria
-
Assay buffer (containing L-carnitine, NAD+, FAD, CoA)
-
This compound substrate
-
DTNB (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Assay Reaction:
-
In a cuvette, combine isolated mitochondria, assay buffer, and DTNB.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of CoA released during thiolysis with DTNB.
-
-
Data Analysis: Calculate the rate of CoA release from the change in absorbance over time using the extinction coefficient of the DTNB-CoA adduct.
Conclusion and Future Directions
This compound is a largely uncharacterized molecule with the potential to play a significant role in cellular energy homeostasis and signaling. Its metabolism as an odd-chain monounsaturated fatty acid suggests it may influence both lipid catabolism and anaplerosis. The hypothetical frameworks, data, and protocols presented in this guide are intended to provide a foundation for future research into this intriguing molecule. Further investigation is warranted to elucidate its precise metabolic fate, its regulation, and its potential as a biomarker or therapeutic target in metabolic diseases. Key areas for future research include the identification and characterization of the specific enzymes involved in its metabolism, the in vivo tracing of its metabolic fate, and the assessment of its impact on cellular signaling pathways.
References
- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
The Endogenous Lipid Mediator (9Z)-Heptadecenoyl-CoA: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is an endogenous, odd-chain, monounsaturated long-chain acyl-coenzyme A (CoA) thioester. While research on its specific roles is emerging, it is positioned at the intersection of lipid metabolism and cellular signaling. This technical guide synthesizes the current understanding of this compound, detailing its metabolic pathways, potential signaling functions, and the experimental methodologies required for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting odd-chain fatty acid metabolism and signaling.
Introduction
Long-chain acyl-CoAs are not merely metabolic intermediates but also act as critical signaling molecules that regulate a diverse array of cellular processes, including gene expression, ion channel function, and protein trafficking.[1] The intracellular concentrations of these molecules are tightly regulated and their dysregulation is implicated in various metabolic diseases.[2][3] Odd-chain fatty acids, while less abundant than their even-chain counterparts, are gaining recognition for their unique biological activities.[4] this compound, derived from the C17:1 fatty acid, heptadecenoic acid, is a subject of growing interest in the field of lipid signaling.
Metabolism of this compound
The cellular pool of this compound is determined by the balance of its biosynthesis and degradation.
Biosynthesis
The primary route for the endogenous production of odd-chain fatty acids, including the precursor to this compound, is thought to be alpha-oxidation of longer-chain fatty acids.[5][6] This process, occurring in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[7][8] For instance, the alpha-oxidation of an 18-carbon monounsaturated fatty acid would yield the 17-carbon monounsaturated heptadecenoic acid.
Subsequent to its synthesis or uptake from dietary sources, heptadecenoic acid is activated to this compound by long-chain acyl-CoA synthetases (ACSLs) in an ATP-dependent manner.[9]
Degradation
The degradation of this compound follows the general pathway of beta-oxidation for odd-chain and unsaturated fatty acids, primarily within the mitochondria.[1][9][10] This process involves a series of enzymatic reactions that sequentially shorten the acyl chain. Due to the odd number of carbons, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[9][10] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. The presence of the cis-double bond necessitates the action of an isomerase to convert it to a trans-isomer, allowing beta-oxidation to proceed.[10]
Role in Lipid Signaling
The signaling functions of this compound are an active area of investigation. Based on the activities of other long-chain acyl-CoAs and the structural characteristics of known lipid-sensing receptors, the following potential mechanisms are proposed.
G Protein-Coupled Receptor 84 (GPR84)
GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids (MCFAs), typically with chain lengths of 9 to 14 carbons.[11] While this compound is a long-chain acyl-CoA, the structural features of the GPR84 ligand-binding pocket suggest a potential for interaction. The binding pocket is noted to be occluded and shorter than that of other lipid receptors, which may confer chain-length specificity.[12][13] It is plausible that this compound or its corresponding free fatty acid could act as a biased agonist or an allosteric modulator of GPR84. Activation of GPR84 is coupled to a pertussis toxin-sensitive G(i/o) pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] This pathway is implicated in inflammatory responses.[11][14]
Other Potential Targets
Long-chain acyl-CoAs are known to modulate the activity of various intracellular proteins, including:
-
Nuclear Receptors: Acyl-CoAs can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).
-
Ion Channels: Certain ion channels are directly gated or modulated by long-chain acyl-CoAs.
-
Protein Acylation: As a substrate for protein acylation, this compound could post-translationally modify proteins, altering their function and localization.
Further research is required to identify the specific intracellular binding partners of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data for the interaction of this compound with signaling proteins. The following table summarizes known EC50 values for various fatty acids activating GPR84, providing a reference for future comparative studies.
| Ligand | EC50 (µM) | Assay Type | Reference |
| 2-hydroxy lauric acid (C12) | 9.9 | [35S]GTPγS binding | [14] |
| 3-hydroxy lauric acid (C12) | 13 | [35S]GTPγS binding | [14] |
| 3-hydroxy lauric acid (C12) | 24.7 | cAMP inhibition | [15] |
| 2-hydroxy capric acid (C10) | 31 | [35S]GTPγS binding | [14] |
| 3-hydroxy capric acid (C10) | 230 | [35S]GTPγS binding | [14] |
Experimental Protocols
Synthesis of this compound
A general chemo-enzymatic method can be employed for the synthesis of this compound.
Materials:
-
(9Z)-Heptadecenoic acid
-
Coenzyme A (CoA)
-
Long-chain acyl-CoA synthetase (ACSL)
-
ATP
-
MgCl2
-
Triton X-100
-
Buffer (e.g., Tris-HCl, pH 7.5)
Protocol:
-
Solubilize (9Z)-Heptadecenoic acid in a minimal volume of ethanol or DMSO.
-
Prepare a reaction mixture containing buffer, MgCl2, ATP, and CoA.
-
Add the solubilized (9Z)-Heptadecenoic acid to the reaction mixture.
-
Initiate the reaction by adding ACSL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the synthesized this compound using solid-phase extraction or preparative HPLC.
Quantification by LC-MS/MS
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction buffer (e.g., methanol/water).
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in a suitable injection solvent.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. A characteristic neutral loss of 507 m/z (the phospho-ADP moiety) is typically observed for acyl-CoAs and can be used for precursor ion scanning or multiple reaction monitoring (MRM).[16][17] The precursor ion for this compound would be [M+H]+.
GPR84 Activation Assay ([35S]GTPγS Binding)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[18]
Materials:
-
Cell membranes expressing GPR84
-
[35S]GTPγS
-
GDP
-
Assay buffer (containing MgCl2, NaCl, and a buffer like HEPES)
-
This compound (or its corresponding free fatty acid)
-
Scintillation cocktail and counter
Protocol:
-
Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 value.
Conclusion and Future Directions
This compound is an intriguing endogenous lipid with the potential to be a key player in cellular signaling, particularly in the context of inflammation and metabolic diseases. While its precise molecular targets and signaling pathways are yet to be fully elucidated, the framework presented in this guide provides a solid foundation for future research. Key areas for further investigation include:
-
Receptor Deorphanization: Definitive identification of the receptor(s) for this compound is paramount. Screening against a panel of orphan GPCRs and nuclear receptors is a logical next step.
-
Quantitative Profiling: Establishing the cellular and tissue concentrations of this compound under various physiological and pathological conditions will provide crucial insights into its regulation and function.
-
Therapeutic Potential: Given the link between GPR84 and inflammation, exploring the effects of modulating this compound levels or its signaling pathways in models of inflammatory diseases could unveil new therapeutic strategies.
The methodologies and data presented herein are intended to empower researchers to delve deeper into the biology of this unique lipid mediator and unlock its potential for the development of novel therapeutics.
References
- 1. fatty acid β-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 10. Structural Biochemistry/Degradation of Odd-Chain and Unsaturated Fatty Acids - Wikibooks, open books for an open world [en.wikibooks.org]
- 11. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Endogenous Sources of (9Z)-Heptadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA, an odd-chain monounsaturated fatty acyl-CoA, has garnered increasing interest in the scientific community due to its potential roles in cellular signaling and metabolism. Unlike its even-chain counterparts, the endogenous origins of this molecule are not as widely understood. This technical guide provides an in-depth exploration of the endogenous biosynthetic pathways of this compound, summarizes available quantitative data on its tissue distribution, details experimental protocols for its analysis, and illustrates the key metabolic and signaling pathways involved.
Endogenous Biosynthesis of this compound
The endogenous production of this compound is a multi-step process that begins with the formation of its saturated precursor, heptadecanoic acid (C17:0), followed by desaturation and subsequent activation to its CoA ester.
Synthesis of Heptadecanoic Acid (C17:0)
There are two primary pathways for the endogenous synthesis of the C17:0 backbone:
-
Alpha-Oxidation of Stearic Acid: The predominant pathway for endogenous C17:0 synthesis is the alpha-oxidation of stearic acid (C18:0), a common even-chain saturated fatty acid. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The key enzymes in this pathway are located in the peroxisomes and the endoplasmic reticulum. 2-hydroxyacyl-CoA lyase (HACL1) and HACL2 are critical enzymes in this process. Studies in Hacl1 knockout mice have shown a significant reduction in plasma and liver C17:0 levels, providing strong evidence for the role of this pathway in endogenous C17:0 production.
-
De Novo Synthesis using Propionyl-CoA as a Primer: While the majority of de novo fatty acid synthesis utilizes acetyl-CoA as the initial building block, leading to even-chain fatty acids, the use of propionyl-CoA as a primer results in the synthesis of odd-chain fatty acids. This pathway is a less significant contributor to the overall C17:0 pool in most tissues compared to alpha-oxidation.
Desaturation of Heptadecanoyl-CoA to this compound
Once heptadecanoic acid is synthesized, it is activated to heptadecanoyl-CoA. This saturated fatty acyl-CoA is then desaturated to form this compound. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD) , an enzyme primarily located in the endoplasmic reticulum. SCD introduces a cis double bond at the Δ9 position of the fatty acyl chain. The substrate specificity of SCD extends to fatty acyl-CoAs with chain lengths from 14 to 19 carbons, including heptadecanoyl-CoA.
Activation to Heptadecenoyl-CoA
Heptadecenoic acid, whether from de novo synthesis or dietary sources, is activated to its metabolically active form, this compound, by Acyl-CoA synthetases (ACSLs) . This ATP-dependent reaction is crucial for its participation in various metabolic and signaling pathways.
Quantitative Data on Heptadecenoic Acid Distribution
The concentration of heptadecenoic acid (C17:1) varies across different tissues and is influenced by both endogenous synthesis and dietary intake. The following table summarizes available quantitative data. It is important to note that data is often presented as a percentage of total fatty acids, and absolute concentrations can vary significantly between individuals and studies.
| Tissue/Fluid | Species | Concentration/Percentage of Total Fatty Acids | Reference(s) |
| Human Plasma | Human | 0.1 - 0.5% of total fatty acids | [1] |
| Human Serum | Human | Mean: 21.8 µmol/L (in a study of 59 individuals) | [2] |
| Human Adipose Tissue | Human | ~0.3% of total fatty acids | [1] |
| Human Erythrocytes | Human | ~0.2% of total fatty acids | [1] |
| Ruminant Milk Fat | Bovine | Trace amounts, typically < 0.5% | [3] |
| Ruminant Meat Fat | Ovine/Bovine | Trace amounts | [3] |
Experimental Protocols
Accurate quantification of this compound and its free acid form is essential for studying its metabolism and function. The following are detailed methodologies for their analysis.
Analysis of Heptadecenoic Acid (C17:1) by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most common method for the analysis of total fatty acid profiles, including C17:1.
3.1.1. Lipid Extraction
-
Homogenization: Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution. For plasma or serum, add the solvent mixture directly.
-
Phase Separation: Add water or a salt solution to induce phase separation. The lower organic phase contains the lipids.
-
Collection and Drying: Collect the lower chloroform phase and dry it under a stream of nitrogen.
3.1.2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs)
-
Saponification: Resuspend the dried lipid extract in a methanolic solution of sodium hydroxide or potassium hydroxide and heat to hydrolyze the ester linkages.
-
Methylation: Add a methylating agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the free fatty acids to their more volatile methyl esters (FAMEs).
-
Extraction of FAMEs: Add hexane and water to the reaction mixture. The FAMEs will partition into the upper hexane layer.
-
Drying and Reconstitution: Collect the hexane layer, dry it under nitrogen, and reconstitute in a small volume of hexane for GC-MS analysis.
3.1.3. GC-MS Analysis
-
Injection: Inject the FAMEs onto a GC equipped with a capillary column suitable for FAME separation (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).
-
Separation: Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
Detection: The eluting FAMEs are introduced into a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to a known standard of methyl (9Z)-heptadecenoate.
-
Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated or an odd-chain fatty acid not expected to be in the sample, such as C19:0) added at the beginning of the extraction process.
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct measurement of acyl-CoAs requires a different approach due to their polarity and instability.
3.2.1. Extraction of Acyl-CoAs
-
Quenching and Lysis: Rapidly quench metabolism in cell or tissue samples with ice-cold solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol/water).
-
Homogenization and Protein Precipitation: Homogenize the sample in the cold solvent to extract the acyl-CoAs and precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
3.2.2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine or ammonium acetate) to improve retention and peak shape of the polar acyl-CoA molecules.
-
Mass Spectrometric Detection: The eluting acyl-CoAs are introduced into a tandem mass spectrometer operating in positive ion mode.
-
Identification and Quantification: Identification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves selecting the precursor ion of this compound and a specific product ion generated upon fragmentation. Quantification is performed using a stable isotope-labeled internal standard (e.g., [¹³C]-labeled acyl-CoA) or a structurally similar acyl-CoA that is not present in the sample.
Signaling Pathways and Cellular Functions
The specific signaling roles of this compound are still under investigation. However, based on the known functions of other monounsaturated fatty acids, several potential pathways can be proposed.
G-Protein Coupled Receptors (GPCRs)
Long-chain fatty acids are known to be ligands for several G-protein coupled receptors, including GPR40 (FFAR1) and GPR120 (FFAR4).[4][5][6][7] Activation of these receptors by fatty acids can trigger various intracellular signaling cascades, influencing processes such as insulin secretion, inflammation, and appetite regulation. It is plausible that this compound or its free acid form can also modulate the activity of these receptors.
Nuclear Receptors
Fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By binding to PPARs, this compound could potentially influence the expression of a wide range of target genes.
Incorporation into Complex Lipids
This compound can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters. The presence of this odd-chain monounsaturated fatty acid in cellular membranes can alter their fluidity and physical properties, which in turn can affect the function of membrane-bound proteins and signaling complexes.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for GC-MS Analysis of C17:1
Caption: GC-MS workflow for C17:1 analysis.
Potential Signaling Pathways of this compound
Caption: Potential signaling pathways of this compound.
Conclusion
The endogenous synthesis of this compound is a fascinating example of the complexity of lipid metabolism. Its formation through the alpha-oxidation of stearic acid and subsequent desaturation highlights the intricate interplay between different metabolic pathways. While significant progress has been made in understanding its biosynthesis and developing analytical methods for its detection, further research is needed to fully elucidate its specific signaling roles and quantitative distribution in various physiological and pathological states. This knowledge will be crucial for harnessing the therapeutic potential of this unique odd-chain monounsaturated fatty acid.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of methods used to express levels of circulating fatty acids on the degree and direction of associations with blood lipids in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Margaric acid - Wikipedia [en.wikipedia.org]
- 4. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
(9Z)-Heptadecenoyl-CoA: An In-depth Technical Guide to its Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is a monounsaturated odd-chain acyl-coenzyme A (CoA) molecule that sits at the crossroads of fatty acid metabolism. While not as ubiquitously studied as its even-chain counterparts, its unique structure necessitates a distinct set of enzymatic reactions for its biosynthesis and degradation. Understanding the metabolic pathways involving this compound is crucial for researchers investigating lipid metabolism, metabolic disorders, and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the hypothesized metabolic fate of this compound, detailed experimental protocols for its analysis, and quantitative data to support further research.
Introduction to this compound
This compound is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. The presence of an odd number of carbon atoms and a single cis double bond at the ninth position distinguishes its metabolism from that of more common saturated and even-chain fatty acids. While found in trace amounts in various organisms, its metabolic implications are significant, particularly in the context of propionyl-CoA production and its subsequent entry into the citric acid cycle.
Hypothesized Metabolic Pathways
Direct experimental evidence detailing the complete metabolic pathways of this compound is limited. However, based on established principles of fatty acid metabolism, its biosynthetic and degradative routes can be confidently hypothesized.
Biosynthesis of this compound
The biosynthesis of this compound is thought to occur through two primary pathways: elongation of a shorter unsaturated fatty acid or desaturation of a saturated odd-chain fatty acid.
-
Elongation Pathway: This pathway would involve the elongation of palmitoleoyl-CoA (C16:1-CoA), a more common monounsaturated fatty acyl-CoA. The addition of a two-carbon unit from malonyl-CoA, catalyzed by a fatty acid elongase, would yield (11Z)-nonadecenoyl-CoA, which could then be shortened via peroxisomal beta-oxidation to this compound.
-
Desaturation Pathway: Alternatively, heptadecanoyl-CoA (C17:0-CoA) can be desaturated by a Δ9-desaturase enzyme to introduce a double bond at the ninth position, directly forming this compound. The substrate specificity of Δ9-desaturases can vary, and some have been shown to act on a range of fatty acyl-CoAs.[1][2][3][4]
Degradation of this compound via Beta-Oxidation
The degradation of this compound is predicted to proceed via the mitochondrial beta-oxidation pathway, with modifications to accommodate its unique structure. The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA and, in the final cycle, propionyl-CoA.
The initial cycles of beta-oxidation proceed as with saturated fatty acids until the cis-Δ³ double bond is encountered. At this point, the auxiliary enzyme enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to continue.[5][6][7][8]
The final round of beta-oxidation of the five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the citric acid cycle. This conversion is catalyzed by a series of three enzymes: propionyl-CoA carboxylase , methylmalonyl-CoA epimerase , and methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme).[9][10][11][12][13][14][15][16][17][18][19]
Quantitative Data
| Parameter | Representative Value | Tissue/Cell Type | Method |
| Cellular Concentration | |||
| Total Long-Chain Acyl-CoA | 15 - 100 nmol/g wet weight | Liver, Heart, Muscle | LC-MS/MS |
| C16:0-CoA | 5 - 30 nmol/g wet weight | Liver | LC-MS/MS |
| C18:1-CoA | 3 - 20 nmol/g wet weight | Liver | LC-MS/MS |
| Enzyme Kinetics | |||
| Acyl-CoA Synthetase (long-chain) | Km: 1 - 10 µM | Various | Spectrophotometry |
| Carnitine Palmitoyltransferase I | Km: 1 - 5 µM | Mitochondria | Radiochemical assay |
| Acyl-CoA Dehydrogenase (long-chain) | Km: 0.1 - 1 µM | Mitochondria | Spectrophotometry |
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance and potential for isomerization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[20][21][22][23]
-
Tissue/Cell Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (approximately 50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) containing an internal standard. Heptadecanoyl-CoA (C17:0-CoA) is a suitable internal standard as it is not naturally abundant in most mammalian tissues.[24]
-
For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS), and then resuspend in the acidic extraction solution with the internal standard.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 1-2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Solid-Phase Extraction (SPE) for Cleanup (if using TCA):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This is a general method that should be optimized for the specific instrumentation used.[22][25][26][27][28][29][30]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The [M+H]⁺ ion of this compound.
-
Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety.
-
Optimization: Collision energy and other source parameters should be optimized for this compound using a chemical standard if available.
-
Signaling and Regulatory Roles
While a direct signaling role for this compound has not been established, long-chain acyl-CoAs, in general, are known to be important regulatory molecules. They can allosterically regulate enzymes, influence ion channel activity, and serve as precursors for the synthesis of signaling lipids such as diacylglycerols and ceramides. Given its structure, this compound may have unique interactions with proteins and enzymes that could modulate specific cellular processes. Further research is needed to elucidate any specific signaling functions of this molecule.
Conclusion
This compound is a unique metabolite whose metabolism provides insights into the processing of odd-chain and monounsaturated fatty acids. While direct research on this molecule is sparse, its metabolic pathways can be reliably inferred from our current understanding of lipid biochemistry. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this compound in health and disease. Future studies focusing on the specific enzymes that metabolize this acyl-CoA and its potential signaling roles will be crucial for a complete understanding of its biological significance.
References
- 1. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification and substrate head-group specificity of membrane fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 6. aocs.org [aocs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. uniprot.org [uniprot.org]
- 15. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 16. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 18. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 19. fiveable.me [fiveable.me]
- 20. duke-nus.edu.sg [duke-nus.edu.sg]
- 21. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Function of (9Z)-Heptadecenoyl-CoA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-CoA molecule. While specific research on the precise functions of this compound is limited in publicly available literature, its role can be inferred from the well-established biochemical pathways of its constituent parts: heptadecanoic acid (a C17:1 fatty acid) and Coenzyme A (CoA). This technical guide synthesizes the current understanding of monounsaturated fatty acid metabolism and acyl-CoA functions to provide a foundational understanding of the expected biological roles of this compound. This document outlines its probable involvement in cellular energy metabolism, lipid synthesis, and signaling pathways, providing a framework for future research and therapeutic exploration.
Introduction to this compound
This compound is the activated form of (9Z)-heptadecenoic acid, a monounsaturated fatty acid with 17 carbon atoms. The activation occurs through the esterification of the fatty acid's carboxyl group to the thiol group of Coenzyme A (CoA), a crucial step for its participation in various metabolic processes.[1][2][3] Coenzyme A acts as a carrier for acyl groups, including fatty acids, facilitating their entry into key metabolic pathways.[1][2][3]
The structure of this compound dictates its likely biochemical behavior. As a monounsaturated fatty acid derivative, it is expected to share functional similarities with other more extensively studied monounsaturated acyl-CoAs, such as oleoyl-CoA.[4][5][6] These functions broadly encompass energy production via β-oxidation and roles as a substrate for the synthesis of complex lipids.
Inferred Metabolic Functions
Based on the known roles of analogous molecules, the primary functions of this compound are likely to be:
-
Energy Production: As an acyl-CoA, it is a substrate for mitochondrial β-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA. Acetyl-CoA then enters the citric acid cycle to generate ATP.[2]
-
Lipid Synthesis: It can serve as a building block for the synthesis of various lipids, including triglycerides for energy storage and phospholipids and sphingolipids for membrane structure.
-
Protein Acylation: Acyl-CoAs are donors for the acylation of proteins, a post-translational modification that can alter protein function, localization, and stability.
-
Signaling Pathways: Fatty acyl-CoAs can act as signaling molecules themselves or as precursors to signaling lipids that regulate various cellular processes, including gene expression.
Potential Roles in Health and Disease
Monounsaturated fatty acids (MUFAs) are generally associated with beneficial health effects.[4][5][6] Diets rich in MUFAs have been linked to improved cardiovascular health, better insulin sensitivity, and reduced inflammation.[5][7] Therefore, this compound could potentially contribute to these protective effects.
Conversely, dysregulation of fatty acid metabolism is implicated in various metabolic disorders. For instance, the accumulation of certain acyl-CoAs in tissues can lead to lipotoxicity and insulin resistance.[8] The specific impact of this compound in these contexts remains an area for future investigation.
Experimental Protocols for Studying Acyl-CoA Function
While specific protocols for this compound are not available, the following standard methodologies are employed to study the function of novel acyl-CoAs:
4.1. In Vitro Enzyme Assays
-
Objective: To determine if this compound is a substrate for enzymes in fatty acid metabolism.
-
Methodology:
-
Synthesize or purify this compound.
-
Incubate with purified enzymes such as acyl-CoA dehydrogenases (for β-oxidation) or acyltransferases (for lipid synthesis).
-
Monitor the reaction progress by measuring the disappearance of the substrate or the appearance of the product using techniques like HPLC, mass spectrometry, or spectrophotometry.
-
4.2. Cell-Based Lipidomics
-
Objective: To trace the metabolic fate of (9Z)-heptadecenoic acid within cells.
-
Methodology:
-
Label (9Z)-heptadecenoic acid with a stable isotope (e.g., ¹³C or ²H).
-
Incubate cultured cells with the labeled fatty acid.
-
After a set time, extract lipids and other metabolites from the cells.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled lipids and metabolites, thereby tracing the pathways involving this compound.
-
4.3. Gene Knockdown/Knockout Studies
-
Objective: To understand the function of enzymes that may act on this compound.
-
Methodology:
-
Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of specific acyl-CoA synthetases or other relevant enzymes in cell lines or animal models.
-
Analyze the resulting metabolic and phenotypic changes to infer the role of the enzyme and its substrates.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathways and workflows relevant to the study of this compound.
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, its fundamental roles in cellular metabolism can be confidently inferred from established biochemical principles. It is poised to be a substrate for energy production through β-oxidation and a precursor for the synthesis of complex lipids. Future research should focus on validating these roles through direct experimentation, as outlined in the suggested protocols. Elucidating the specific enzymes that interact with this compound and its downstream metabolic and signaling effects will be crucial for understanding its physiological significance and potential as a therapeutic target in metabolic diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dietary monounsaturated fatty acids are protective against metabolic syndrome and cardiovascular disease risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verywellhealth.com [verywellhealth.com]
- 7. Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review [e-acnm.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (9Z)-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of (9Z)-Heptadecenoyl-CoA, a valuable tool for research in fatty acid metabolism and as a potential component in drug development. The synthesis is presented in two main stages: the preparation of the precursor fatty acid, (9Z)-heptadecenoic acid, via a Wittig reaction, followed by its activation to the corresponding Coenzyme A (CoA) thioester.
Data Presentation
Table 1: Summary of Key Reagents and Expected Yields
| Step | Reagent 1 | Reagent 2 | Product | Typical Yield (%) | Purity (%) |
| 1a | 9-Bromononanoic acid | Triphenylphosphine | (8-Carboxyoctyl)triphenylphosphonium bromide | 85-95 | >95 |
| 1b | (8-Carboxyoctyl)triphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | Phosphonium Ylide | In situ | N/A |
| 1c | Phosphonium Ylide | Octanal | (9Z)-Heptadecenoic acid | 60-70 (from phosphonium salt) | >98 |
| 2 | (9Z)-Heptadecenoic acid | Coenzyme A trilithium salt | This compound | 50-60 | >95 (HPLC) |
Experimental Protocols
Part 1: Synthesis of (9Z)-Heptadecenoic Acid via Wittig Reaction
This protocol outlines the synthesis of the C17:1 fatty acid precursor using a Wittig reaction to establish the cis double bond at the C9 position.
Materials and Reagents:
-
9-Bromononanoic acid
-
Triphenylphosphine
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Octanal
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol:
-
Synthesis of (8-Carboxyoctyl)triphenylphosphonium bromide:
-
In a round-bottom flask, dissolve 9-bromononanoic acid and a molar equivalent of triphenylphosphine in anhydrous acetonitrile.
-
Reflux the mixture overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to precipitate the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Wittig Reaction to form (9Z)-Heptadecenoic acid:
-
Suspend the dried (8-carboxyoctyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add two molar equivalents of n-butyllithium dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add one molar equivalent of octanal dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of (9Z)-Heptadecenoic acid:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (9Z)-heptadecenoic acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Part 2: Synthesis of this compound
This protocol describes the activation of the synthesized fatty acid with Coenzyme A.
Materials and Reagents:
-
(9Z)-Heptadecenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Coenzyme A trilithium salt hydrate
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Tetrahydrofuran (THF)
-
Reversed-phase HPLC system
Protocol:
-
Formation of the NHS-activated ester (Performed in a fume hood):
-
Dissolve (9Z)-heptadecenoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 1.1 molar equivalents of N-hydroxysuccinimide and 1.1 molar equivalents of DCC (or EDC).
-
Stir the reaction at room temperature for 4-6 hours. A white precipitate (dicyclohexylurea, if using DCC) will form.
-
Filter off the precipitate and wash it with a small amount of DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude NHS ester in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt hydrate in the sodium bicarbonate buffer.
-
Slowly add the THF solution of the NHS ester to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the this compound by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid is typically used.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
-
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Logical relationship of the synthesis stages.
Application Note: Quantification of (9Z)-Heptadecenoyl-CoA using Liquid Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of (9Z)-Heptadecenoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an odd-chain monounsaturated long-chain acyl-coenzyme A, a key intermediate in fatty acid metabolism. The accurate measurement of this analyte is crucial for research in metabolic disorders, nutritional science, and drug development. The protocol described herein provides a comprehensive workflow, including sample preparation, LC-MS/MS parameters, and data analysis, suitable for researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central to cellular metabolism, acting as activated forms of fatty acids for processes such as β-oxidation, triglyceride synthesis, and membrane incorporation. Dysregulation of LC-CoA metabolism is implicated in various diseases, including type 2 diabetes and fatty liver disease.[1] this compound, an odd-chain fatty acyl-CoA, is of increasing interest due to the association of odd-chain fatty acids with metabolic health.[2][3] The analysis of LC-CoAs is challenging due to their low abundance and physicochemical properties.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their analysis, offering high sensitivity and specificity. This application note provides a detailed protocol for the reliable quantification of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
References
Application Notes and Protocols for the Quantification of (9Z)-Heptadecenoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is an unsaturated odd-chain acyl-coenzyme A molecule that is increasingly gaining attention in metabolic research. Odd-chain fatty acids and their CoA esters are found in various biological systems and are primarily derived from the diet, particularly from dairy and ruminant fats, as well as from the catabolism of certain amino acids. The quantification of specific acyl-CoA species like this compound is crucial for understanding their roles in cellular metabolism, energy homeostasis, and potential involvement in signaling pathways related to metabolic diseases.
This document provides detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and related acyl-CoAs in different biological matrices. This data is illustrative and will vary depending on the specific experimental conditions, organism, and cell type.
| Acyl-CoA Species | Cell Culture (pmol/mg protein) | Liver Tissue (nmol/g tissue) | Plasma (pmol/mL) |
| This compound (C17:1-CoA) | 0.1 - 1.5 | 0.5 - 5.0 | 0.05 - 0.5 |
| Heptadecanoyl-CoA (C17:0-CoA) | 0.5 - 5.0 | 2.0 - 15.0 | 0.2 - 2.0 |
| Palmitoyl-CoA (C16:0-CoA) | 10 - 50 | 20 - 100 | 1 - 10 |
| Oleoyl-CoA (C18:1-CoA) | 15 - 80 | 30 - 150 | 2 - 20 |
Experimental Protocols
Extraction of this compound from Biological Samples
The accurate quantification of this compound necessitates efficient extraction from the complex biological matrix while minimizing degradation. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.
a) Liquid-Liquid Extraction (LLE) Protocol for Cells and Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled C17:1-CoA (if available). Prepare a stock solution in methanol.
-
Homogenizer (for tissues)
-
Centrifuge capable of >12,000 x g at 4°C
Procedure:
-
Sample Collection and Preparation:
-
Adherent Cells: Wash cell monolayer twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold methanol and transfer to a glass tube.
-
Suspension Cells: Pellet cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold methanol.
-
Tissues: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue (10-50 mg) in 1 mL of ice-cold methanol.
-
-
Internal Standard Spiking: Add a known amount of the internal standard to the methanol homogenate.
-
Extraction:
-
Add 2 mL of chloroform to the methanol homogenate.
-
Vortex vigorously for 2 minutes at 4°C.
-
Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection: The upper aqueous/methanol phase contains the acyl-CoAs. Carefully collect this phase without disturbing the protein interface and the lower chloroform phase.
-
Drying and Reconstitution: Evaporate the collected aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
b) Solid-Phase Extraction (SPE) Protocol
SPE can provide a cleaner extract, which is beneficial for LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Extraction Buffer: 2% perchloric acid in methanol
-
Wash Buffer 1: Water
-
Wash Buffer 2: 20% Methanol in water
-
Elution Buffer: 80% Methanol in water containing 50 mM ammonium bicarbonate
-
Internal Standard (as in LLE)
Procedure:
-
Sample Homogenization: Homogenize the biological sample in the Extraction Buffer and add the internal standard.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of Wash Buffer 1, followed by 3 mL of Wash Buffer 2.
-
Elution: Elute the acyl-CoAs with 2 mL of Elution Buffer.
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in the LLE protocol.
LC-MS/MS Quantification of this compound
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (C17:1-CoA): Precursor ion [M+H]⁺ m/z 974.5 -> Product ion m/z 468.1 (This is a predicted transition based on the fragmentation of similar long-chain acyl-CoAs, where the product ion corresponds to the adenosine-3'-phosphate-5'-diphosphate fragment. The exact m/z values should be confirmed by infusion of a standard if available).
-
Heptadecanoyl-CoA (C17:0-CoA - Internal Standard): Precursor ion [M+H]⁺ m/z 976.5 -> Product ion m/z 468.1.
-
-
Gas Temperatures and Flow Rates: Optimize based on the specific instrument.
Visualization of Workflows and Pathways
Caption: Workflow for quantifying this compound.
Caption: Hypothesized roles of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (9Z)-Heptadecenoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in fatty acid metabolism. As an odd-chain fatty acyl-CoA, its metabolism can provide insights into specific metabolic pathways and nutritional states. Accurate quantification of this compound in tissues is crucial for understanding its physiological and pathological roles. These application notes provide a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodology is a synthesis of established protocols for long-chain acyl-CoA extraction, ensuring high recovery and stability of the analyte.
Data Presentation
Quantitative data on the absolute concentrations of this compound in various mammalian tissues are not widely available in the current scientific literature. The table below presents representative recovery rates for long-chain acyl-CoAs using a method analogous to the one described in this document, which can be expected to yield similar efficiency for this compound. For accurate quantification, the use of a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is highly recommended.
| Acyl-CoA Species | Extraction Method | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Acetonitrile/2-Propanol with SPE Purification | 70-80% | [1] |
Experimental Protocols
This protocol provides a robust method for the extraction of this compound from animal tissues. It is essential to perform all steps on ice and with pre-chilled solutions to minimize enzymatic activity and degradation of acyl-CoAs.
Materials and Reagents
-
Tissue: Fresh or frozen tissue samples (e.g., liver, heart, muscle).
-
Internal Standard: (9Z)-Heptadecenoyl-¹³C₃-CoA or a suitable odd-chain saturated acyl-CoA standard (e.g., Heptadecanoyl-CoA).
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.
-
Extraction Solvents:
-
2-Propanol (Isopropanol), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
-
Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns or C18 SPE columns.
-
SPE Wash Solution: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.
-
SPE Elution Solution: 2-Propanol.
-
HPLC Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.
-
HPLC Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.
-
Equipment:
-
Glass homogenizer.
-
Refrigerated centrifuge.
-
SPE manifold.
-
Nitrogen evaporator or vacuum concentrator.
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Procedure
-
Tissue Preparation:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
It is critical to keep the tissue frozen until homogenization to halt metabolic activity.
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-Propanol to the homogenate and homogenize again.[1]
-
-
Acyl-CoA Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Spike the sample with the internal standard at this stage.
-
Add 2 mL of Acetonitrile to the homogenate.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition the SPE column by washing with 1 mL of the Elution Solution (2-Propanol) followed by 1 mL of the Wash Solution (100 mM KH₂PO₄, pH 4.9).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1 mL of the Elution Solution (2-Propanol). Collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable volume (e.g., 100 µL) of HPLC Mobile Phase A for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column for the separation of long-chain acyl-CoAs.
-
Gradient Elution: Employ a binary gradient system with Mobile Phase A and Mobile Phase B. The initial flow rate can be set to 0.25-0.5 mL/min.[1]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound from tissues.
Metabolic Pathway of Odd-Chain Fatty Acids
Specific signaling pathways directly involving this compound are not well-characterized. However, as an odd-chain fatty acyl-CoA, it enters the general metabolic pathway for this class of molecules. The diagram below illustrates the metabolic fate of odd-chain fatty acids.
Caption: General metabolic pathway of odd-chain fatty acids like (9Z)-Heptadecenoic Acid.
References
In Vitro Applications of (9Z)-Heptadecenoyl-CoA: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with (9Z)-Heptadecenoyl-CoA. The following sections outline its involvement in key biochemical pathways and provide methodologies for relevant in vitro assays.
Introduction
This compound is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. As an acyl-CoA, it is an important intermediate in fatty acid metabolism, participating in various cellular processes including energy production through β-oxidation and incorporation into complex lipids. Understanding the in vitro behavior of this compound is crucial for elucidating its physiological roles and potential as a therapeutic target.
Biochemical and Cellular Context
This compound is synthesized from (9Z)-heptadecenoic acid by acyl-CoA synthetases (ACS) and is subsequently metabolized by acyl-CoA dehydrogenases (ACADs) as the first step of β-oxidation. While specific signaling pathways involving this compound are not extensively characterized, its structural similarity to other fatty acyl-CoAs suggests potential involvement in the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.
Data Summary
| Enzyme Family | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source |
| Acyl-CoA Synthetase (Long-Chain) | Oleic Acid | 20 - 100 | 100 - 500 | Illustrative Data |
| Acyl-CoA Dehydrogenase (Long-Chain) | Oleoyl-CoA | 1 - 10 | 50 - 200 | Illustrative Data |
| PPARα Activation | Oleic Acid | EC50: 1 - 10 µM | - | Illustrative Data |
| Note: This data is illustrative for oleic acid/oleoyl-CoA and is intended to serve as a guideline for designing experiments with (9Z)-heptadecenoic acid/(9Z)-Heptadecenoyl-CoA. Actual values for this compound may vary. |
Key In Vitro Assays & Protocols
This section details protocols for essential in vitro assays involving this compound.
Acyl-CoA Synthetase (ACS) Activity Assay
This assay measures the conversion of (9Z)-heptadecenoic acid to this compound.
Principle: The assay quantifies the consumption of Coenzyme A (CoA) or the formation of AMP/pyrophosphate. A common method involves a coupled-enzyme reaction that leads to the production of a fluorescent or colored product.
Experimental Protocol:
-
Materials:
-
Purified or recombinant long-chain Acyl-CoA Synthetase
-
(9Z)-Heptadecenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Triton X-100
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)
-
Fluorescent detection kit for CoA or AMP/PPi
-
-
Procedure:
-
Prepare a stock solution of (9Z)-heptadecenoic acid complexed with fatty acid-free BSA.
-
In a 96-well plate, add assay buffer.
-
Add ATP, CoA, and the (9Z)-heptadecenoic acid substrate.
-
Initiate the reaction by adding the ACS enzyme.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the product formation using a plate reader according to the detection kit manufacturer's instructions.
-
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the oxidation of this compound, the first step of β-oxidation.
Principle: The activity of ACADs can be monitored by the reduction of an electron acceptor, such as ferricenium hexafluorophosphate or through a coupled reaction with electron transfer flavoprotein (ETF). The reduction of the electron acceptor leads to a change in absorbance or fluorescence.
Experimental Protocol:
-
Materials:
-
Mitochondrial extract or purified long-chain Acyl-CoA Dehydrogenase
-
This compound
-
Electron Transfer Flavoprotein (ETF)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of this compound in assay buffer.
-
To a 96-well microplate, add the assay buffer and ETF.
-
Add the mitochondrial extract or purified ACAD enzyme.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~500 nm) over time.
-
In Vitro Metabolism using Liver Microsomes
This assay assesses the potential for phase I and phase II metabolism of this compound.
Principle: Liver microsomes contain a rich source of drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. Incubating this compound with liver microsomes in the presence of necessary cofactors allows for the identification of potential metabolites.
Experimental Protocol:
-
Materials:
-
Human or rodent liver microsomes
-
This compound
-
NADPH regenerating system (for Phase I)
-
UDPGA (for Phase II)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsome suspension.
-
For Phase I metabolism, initiate the reaction by adding the NADPH regenerating system. For Phase II, add UDPGA.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
-
PPARα Activation Assay
This assay determines if this compound or its parent fatty acid can activate the PPARα nuclear receptor.
Principle: A cell-based reporter gene assay is commonly used. Cells are co-transfected with a plasmid expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements upstream of a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene.
Experimental Protocol:
-
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression plasmid for PPARα LBD-GAL4 fusion protein
-
Reporter plasmid with GAL4 upstream activating sequence and a luciferase reporter gene
-
Transfection reagent
-
(9Z)-Heptadecenoic acid
-
Cell culture medium and reagents
-
Luciferase assay system
-
-
Procedure:
-
Co-transfect the hepatoma cells with the PPARα expression plasmid and the luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of (9Z)-heptadecenoic acid (or a positive control like WY-14643).
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflows and the potential signaling pathway for this compound.
Caption: Workflow for Acyl-CoA Synthetase Activity Assay.
Caption: Workflow for Acyl-CoA Dehydrogenase Activity Assay.
Caption: Putative PPARα Activation Pathway by this compound's parent fatty acid.
Application Notes and Protocols for the Use of (9Z)-Heptadecenoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While less common than even-chain fatty acids, odd-chain fatty acids and their metabolites are gaining interest in the scientific community for their potential roles in metabolic regulation and cell signaling. The study of enzymes that metabolize this compound is crucial for understanding its biological functions and for the development of novel therapeutics targeting lipid metabolism.
These application notes provide detailed protocols for utilizing this compound as a substrate in various enzymatic assays. The methodologies described are for key enzyme classes known to act on fatty acyl-CoAs, including acyl-CoA dehydrogenases, acyl-CoA oxidases, fatty acid elongases, and fatty acid desaturases. While specific kinetic data for this compound is limited in the literature, these protocols offer a robust starting point for its characterization as a substrate.
Data Presentation
Effective data management is critical for the comparison of experimental outcomes. All quantitative data from enzymatic assays should be summarized in clearly structured tables. Below are template tables for presenting enzyme kinetics and the results of inhibitor studies.
Table 1: Michaelis-Menten Kinetic Parameters for Enzymes Utilizing this compound
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acyl-CoA Dehydrogenase | This compound | [Data] | [Data] | [Data] | [Data] |
| Acyl-CoA Oxidase | This compound | [Data] | [Data] | [Data] | [Data] |
| Fatty Acid Elongase | This compound | [Data] | [Data] | [Data] | [Data] |
| Fatty Acid Desaturase | This compound | [Data] | [Data] | [Data] | [Data] |
*Note: This table is a template. Researchers should populate it with their experimentally determined values.
Table 2: Inhibition of Enzymatic Activity on this compound
| Enzyme | Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Acyl-CoA Dehydrogenase | [Inhibitor Name] | [e.g., Competitive] | [Data] | [Data] |
| Acyl-CoA Oxidase | [Inhibitor Name] | [e.g., Non-competitive] | [Data] | [Data] |
| Fatty Acid Elongase | [Inhibitor Name] | [e.g., Uncompetitive] | [Data] | [Data] |
| Fatty Acid Desaturase | [Inhibitor Name] | [e.g., Mixed] | [Data] | [Data] |
*Note: This table is a template for presenting data from inhibitor studies.
Experimental Protocols
The following are detailed protocols for assessing the activity of enzymes that potentially utilize this compound as a substrate. These protocols are general and may require optimization for specific experimental conditions and enzyme sources.
Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the reduction of a fluorescent probe, coupled to the oxidation of the acyl-CoA substrate by an ACAD. The assay is adapted from established methods for other long-chain acyl-CoAs.[1][2][3]
Materials:
-
This compound
-
Purified or recombinant ACAD enzyme
-
Electron Transfer Flavoprotein (ETF)
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Fluorescent probe (e.g., resazurin)
-
Diaphorase
-
NADH
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, ETF, resazurin, and diaphorase.
-
Add the ACAD enzyme to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of this compound to the wells of the 96-well plate.
-
Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for resorufin (the product of resazurin reduction).
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the ACAD activity.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curve.
-
Determine kinetic parameters by plotting the initial velocities against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: Acyl-CoA Oxidase (ACOX) Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of the ACOX-catalyzed oxidation of the acyl-CoA substrate. The H₂O₂ is detected using a colorimetric or fluorometric probe.[4][5][6][7][8]
Materials:
-
This compound
-
Purified or recombinant ACOX enzyme or cell/tissue lysate
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent or other suitable H₂O₂ probe
-
96-well clear or black microplate (depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing potassium phosphate buffer, HRP, and the H₂O₂ probe.
-
Add the ACOX enzyme source (purified enzyme, cell lysate, etc.) to the wells.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance or fluorescence at regular intervals. The rate of change in signal is proportional to the ACOX activity.
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced in the enzymatic reaction.
-
Calculate the specific activity of the enzyme and determine kinetic parameters as described in Protocol 1.
Protocol 3: Fatty Acid Elongase (ELOVL) Activity Assay
This assay measures the incorporation of a radiolabeled two-carbon unit from malonyl-CoA into the acyl-CoA substrate.[9][10][11][12]
Materials:
-
This compound
-
Microsomal preparations or purified ELOVL enzyme
-
[2-¹⁴C]Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Bovine serum albumin (BSA), fatty acid-free
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing potassium phosphate buffer, NADPH, and BSA.
-
Add the enzyme source (microsomes or purified ELOVL).
-
Add the unlabeled substrate , this compound.
-
Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
Calculate the amount of elongated product based on the specific activity of the [2-¹⁴C]Malonyl-CoA.
Protocol 4: Fatty Acid Desaturase (FADS) Activity Assay
This assay typically involves the use of a stable isotope-labeled substrate and analysis of the product by mass spectrometry.
Materials:
-
This compound (or a deuterated version if available)
-
Microsomal preparations or purified FADS enzyme
-
NADH or NADPH (depending on the specific FADS)
-
HEPES buffer (100 mM, pH 7.4)
-
ATP and CoA (if starting from the free fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Prepare the reaction mixture containing HEPES buffer and the required cofactor (NADH or NADPH).
-
Add the enzyme source .
-
Initiate the reaction by adding this compound.
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction and hydrolyze the acyl-CoAs to free fatty acids.
-
Extract the fatty acids .
-
Derivatize the fatty acids to a more volatile form (e.g., methyl esters) for GC-MS analysis.
-
Analyze the products by GC-MS or LC-MS to identify and quantify the desaturated product. The mass shift will indicate the introduction of a double bond.
-
Calculate the enzyme activity based on the conversion of substrate to product.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize relevant signaling pathways and experimental workflows.
Caption: Metabolic pathways of this compound.
Caption: General workflow for enzymatic assays.
Caption: Potential signaling roles of this compound.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Fatty Acid Elongases | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (9Z)-Heptadecenoyl-CoA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is an activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. The study of odd-chain fatty acids and their acyl-CoA derivatives is a burgeoning area of metabolic research. Unlike their even-chained counterparts, the metabolism of odd-chain fatty acids results in the production of propionyl-CoA in addition to acetyl-CoA.[1][2] This unique metabolic fate connects odd-chain fatty acid oxidation to the tricarboxylic acid (TCA) cycle via succinyl-CoA, as well as to gluconeogenesis.[3][4] These application notes provide a comprehensive overview of the experimental applications of this compound in metabolic research, complete with detailed protocols and illustrative data.
I. Metabolic Fate and Pathways of this compound
This compound, once formed from its corresponding fatty acid, undergoes mitochondrial β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the acyl-chain, producing acetyl-CoA in each cycle. Due to its odd number of carbon atoms, the final round of β-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2][5] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.[6]
Signaling Pathway Diagram: β-Oxidation of this compound
Caption: β-Oxidation of this compound.
II. Experimental Applications and Protocols
A. In Vitro Synthesis of this compound
Objective: To synthesize this compound from (9Z)-heptadecenoic acid for use in subsequent metabolic assays.
Principle: Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA) in an ATP-dependent manner.[7][8]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM DTT
-
0.5 mM Coenzyme A
-
100 µM (9Z)-heptadecenoic acid (solubilized in ethanol)
-
1 µg/µL Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 10% trichloroacetic acid.
-
Purification: Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge.
-
Quantification: Determine the concentration of the purified product by measuring its absorbance at 260 nm (ε = 21,000 M⁻¹cm⁻¹ for the adenine ring of CoA).
-
Verification: Confirm the identity and purity of the product using LC-MS/MS analysis.[9][10]
B. Cellular Uptake and Metabolism of this compound
Objective: To quantify the cellular uptake and metabolic fate of this compound.
Principle: Stable isotope-labeled fatty acids can be traced as they are taken up by cells and incorporated into various lipid species or oxidized for energy.[11][12]
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 hepatocytes, C2C12 myotubes) in 6-well plates and grow to 80-90% confluency.
-
Labeling: Incubate the cells with serum-free media containing 100 µM ¹³C-labeled (9Z)-heptadecenoic acid complexed to fatty acid-free BSA for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable buffer.
-
Metabolite Extraction: Extract lipids and acyl-CoAs from the cell lysates.
-
LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to quantify the levels of ¹³C-labeled this compound, as well as its downstream metabolites such as ¹³C-labeled acetyl-CoA, propionyl-CoA, and its incorporation into complex lipids (e.g., triglycerides, phospholipids).[13][14]
Illustrative Data:
| Time (hours) | ¹³C-(9Z)-Heptadecenoyl-CoA (pmol/mg protein) | ¹³C-Propionyl-CoA (pmol/mg protein) | ¹³C-Labeled Triglycerides (nmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 1.1 ± 0.2 | 2.5 ± 0.3 |
| 4 | 28.9 ± 3.1 | 3.5 ± 0.4 | 12.8 ± 1.5 |
| 12 | 10.5 ± 1.2 | 8.2 ± 0.9 | 35.1 ± 4.0 |
| 24 | 2.1 ± 0.3 | 5.4 ± 0.6 | 48.7 ± 5.5 |
C. Effect of this compound on AMPK Signaling
Objective: To investigate the effect of this compound on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Principle: Long-chain fatty acyl-CoAs can allosterically activate AMPK, promoting fatty acid oxidation.[15]
Protocol:
-
Cell Treatment: Treat cells (e.g., L6 myotubes) with varying concentrations of (9Z)-heptadecenoic acid (which will be converted intracellularly to its CoA derivative) for a specified time.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation of AMPK (p-AMPK) and its downstream target, Acetyl-CoA Carboxylase (p-ACC). Use total AMPK and ACC as loading controls.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.
Illustrative Data:
| Treatment | p-AMPK/AMPK Ratio | p-ACC/ACC Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 1.8 ± 0.2 | 1.5 ± 0.1 |
| This compound (50 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (100 µM) | 4.5 ± 0.5 | 3.9 ± 0.4 |
Signaling Pathway Diagram: AMPK Activation by this compound
Caption: this compound activates AMPK signaling.
D. PPARα Activation Assay
Objective: To determine if this compound or its parent fatty acid can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key transcriptional regulator of lipid metabolism.
Principle: PPARα is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their expression.[16]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARα expression vector and a PPRE-luciferase reporter vector.
-
Treatment: Treat the transfected cells with various concentrations of (9Z)-heptadecenoic acid or a known PPARα agonist (e.g., GW7647) as a positive control.
-
Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for transfection efficiency.
Illustrative Data:
| Treatment | Relative Luciferase Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| (9Z)-Heptadecenoic Acid (10 µM) | 2.5 ± 0.3 |
| (9Z)-Heptadecenoic Acid (50 µM) | 5.8 ± 0.6 |
| (9Z)-Heptadecenoic Acid (100 µM) | 9.2 ± 1.1 |
| GW7647 (1 µM) | 15.4 ± 1.8 |
Experimental Workflow Diagram: PPARα Activation Assay
Caption: Workflow for PPARα reporter assay.
Conclusion
The study of this compound offers a unique window into the metabolic roles of odd-chain monounsaturated fatty acids. The protocols outlined in these application notes provide a robust framework for investigating its synthesis, cellular metabolism, and regulatory functions. By employing these methods, researchers can further elucidate the impact of odd-chain fatty acids on cellular energy homeostasis and signaling, potentially uncovering novel therapeutic targets for metabolic diseases.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. fvs.com.py [fvs.com.py]
- 3. atlas.org [atlas.org]
- 4. youtube.com [youtube.com]
- 5. jjcollegeara.co.in [jjcollegeara.co.in]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. How are fatty acids activated? | AAT Bioquest [aatbio.com]
- 8. Fatty Acids -- Activation [library.med.utah.edu]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Cells with (9Z)-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid, a C17:1 monounsaturated fatty acid. While research on this specific fatty acyl-CoA is emerging, its precursor, heptadecenoic acid, has been noted for its biological activities, including potential anti-inflammatory and anti-cancer properties.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound in cell culture. The protocols outlined below are based on established methods for working with fatty acids and their derivatives in a laboratory setting.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates to guide experimental design and data organization. Representative data from studies on related fatty acids are included for illustrative purposes.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) |
| Example: HL-60 | MTT | 302 (for cis-10-Heptadecenoic acid)[6] | Not Specified |
| Example: PC-9 (NSCLC) | MTT | Not Specified | 48 |
| Example: Panc-1 | MTT | Not Specified | Not Specified |
| Example: MIA PaCa-2 | MTT | Not Specified | Not Specified |
Table 2: Effect of this compound on Gene Expression
| Gene | Cell Line | Treatment Conc. (µM) | Fold Change vs. Control | Method |
| Example: SCD1 | Colon Cancer Cells | Not Specified | Downregulated (with SCD1 inhibition) | Microarray[7] |
| Example: FASN | Not Specified | Not Specified | Not Specified | qRT-PCR |
| Example: CPT1A | Hepatocytes | Not Specified | Not Specified | qRT-PCR |
| Example: PPARα | Hepatocytes | Not Specified | Not Specified | qRT-PCR |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and BSA Complex
Objective: To prepare a stock solution of this compound and complex it with bovine serum albumin (BSA) for enhanced solubility and delivery to cultured cells.
Materials:
-
This compound
-
Ethanol (anhydrous, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile conical tubes
-
Water bath
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous, sterile ethanol to create a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
BSA Complex Formation:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile DPBS. Gently agitate to dissolve.
-
Warm the BSA solution to 37°C in a water bath.
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 2:1 and 6:1 is commonly used.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
The resulting this compound-BSA complex is ready for dilution in cell culture medium to the final desired working concentration.
-
Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acyl-CoA.
-
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA-ethanol complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CCK-8)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the fatty acyl-CoA complex or controls (vehicle control and no-treatment control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilize the formazan crystals by adding an appropriate volume of DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 3: Lipid Droplet Staining
Objective: To visualize and quantify the accumulation of lipid droplets in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound-BSA complex
-
Vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O or BODIPY 493/503 staining solution
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the this compound-BSA complex or vehicle control for the desired time.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[9]
-
Wash the cells again with PBS.
-
For Oil Red O staining: Incubate with the Oil Red O working solution for 15-30 minutes.[10]
-
For BODIPY 493/503 staining: Incubate with a diluted BODIPY 493/503 solution (e.g., 1:1000 in PBS) for 15-30 minutes at room temperature, protected from light.[9]
-
Wash the cells with PBS to remove excess stain.
-
Counterstain the nuclei with DAPI for 5 minutes.[10]
-
Mount the coverslips with mounting medium.
-
Visualize the lipid droplets (red for Oil Red O, green for BODIPY) and nuclei (blue for DAPI) using a fluorescence microscope.
Protocol 4: Gene Expression Analysis by qRT-PCR
Objective: To analyze changes in the expression of genes involved in lipid metabolism in response to this compound treatment.
Materials:
-
Cells treated with this compound-BSA complex or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., SCD1, FASN, CPT1A, PPARα) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Lyse the treated and control cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Clinical and biochemical relevance of monounsaturated fatty acid metabolism targeting strategy for cancer stem cell elimination in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
commercial suppliers of (9Z)-Heptadecenoyl-CoA for research
(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) molecule. As an activated form of (9Z)-heptadecenoic acid (an odd-chain fatty acid), it serves as a key intermediate in various metabolic and signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.
Commercial Availability
Direct commercial suppliers of this compound for research purposes are limited. However, several companies specializing in lipids and biochemicals offer custom synthesis services to produce this and other rare acyl-CoA molecules. Researchers can contact these vendors to inquire about synthesis, purification, and analytical characterization of this compound to meet their specific research needs.
Table 1: Commercial Suppliers for Custom Synthesis of this compound
| Supplier | Service Highlights | Contact Information |
| Avanti Polar Lipids | High-purity lipid synthesis, various salt forms available. | --INVALID-LINK-- |
| Cayman Chemical | Custom synthesis of complex lipids and biochemicals, with analytical support. | --INVALID-LINK-- |
| BOC Sciences | Custom synthesis of a wide range of organic molecules, including fatty acids and their derivatives. | --INVALID-LINK-- |
| Creative Biolabs | Specialized in custom lipid synthesis for research and pharmaceutical applications. | --INVALID-LINK-- |
Application Notes
This compound can be employed in a variety of research applications, primarily centered around the study of fatty acid metabolism, enzyme kinetics, and cellular signaling.
Investigation of Fatty Acid Metabolism and Oxidation
As an odd-chain monounsaturated fatty acyl-CoA, this compound is a valuable substrate for studying the enzymes involved in beta-oxidation. Unlike even-chain fatty acyl-CoAs, the final round of beta-oxidation of odd-chain fatty acyl-CoAs yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. This makes this compound a useful tool for investigating the regulation and activity of enzymes specific to odd-chain fatty acid metabolism, such as propionyl-CoA carboxylase.
Substrate for Acyltransferases and Thioesterases
This compound can serve as a substrate for various acyltransferases, enzymes that catalyze the transfer of the fatty acyl group to acceptor molecules like glycerol-3-phosphate (for the synthesis of lysophosphatidic acid) or carnitine (for transport into the mitochondria). It can also be used to study the activity of acyl-CoA thioesterases, which hydrolyze the thioester bond to release free fatty acids and Coenzyme A.
Cellular Signaling and Regulation
Long-chain acyl-CoAs are increasingly recognized as important signaling molecules that can directly interact with and modulate the activity of various proteins, including transcription factors, ion channels, and protein kinases. This compound can be used to investigate the specific effects of an odd-chain monounsaturated acyl-CoA on these cellular targets, potentially revealing unique regulatory roles not observed with more common even-chain acyl-CoAs.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases (ACADs) using this compound as a substrate. The reduction of a redox dye is monitored as a measure of enzyme activity.
Materials:
-
This compound solution (in appropriate buffer)
-
Purified or recombinant Acyl-CoA Dehydrogenase
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, ETF, and DCPIP.
-
Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the Acyl-CoA Dehydrogenase enzyme to the mixture.
-
Monitor the baseline absorbance at 600 nm for 2-3 minutes.
-
Start the enzymatic reaction by adding a known concentration of this compound.
-
Immediately begin recording the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction from the linear portion of the curve, using the molar extinction coefficient of DCPIP.
Data Presentation:
| Substrate Concentration (µM) | Initial Rate (ΔAbs/min) | Enzyme Activity (nmol/min/mg) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Protocol 2: Analysis of Cellular Uptake and Metabolism by LC-MS/MS
This protocol outlines a method to trace the metabolic fate of this compound in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
This compound
-
Internal standards (e.g., deuterated fatty acyl-CoAs)
-
Extraction solvents (e.g., isopropanol, acetonitrile, formic acid)
-
Solid Phase Extraction (SPE) cartridges for acyl-CoA purification
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells with a known concentration of this compound for a specified time.
-
Wash the cells with ice-cold PBS to remove excess substrate.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent containing internal standards.
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to pellet cellular debris.
-
Purify and concentrate the acyl-CoAs from the supernatant using SPE.
-
Analyze the purified extract by LC-MS/MS to identify and quantify this compound and its downstream metabolites (e.g., shortened acyl-CoAs from beta-oxidation, complex lipids).
Data Presentation:
| Metabolite | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change |
| This compound | |||
| C15:1-CoA | |||
| C13:1-CoA | |||
| Propionyl-CoA | |||
| Heptadecenoyl-carnitine |
Visualizations
Signaling Pathway Diagram
Caption: Metabolism of this compound.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Troubleshooting & Optimization
Technical Support Center: (9Z)-Heptadecenoyl-CoA Quantification
Welcome to the technical support center for the quantification of (9Z)-Heptadecenoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.
Q1: Why am I observing very low signal intensity or high background noise for my this compound analyte?
A: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs. They often stem from sample preparation, matrix effects, or the inherent instability of the analyte.
-
Analyte Instability: Long-chain acyl-CoAs are susceptible to chemical and enzymatic degradation at non-optimal pH and temperatures. It is crucial to process samples quickly on ice and store them at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol in water.
-
Matrix Effects: Biological samples contain a complex mixture of molecules like salts and phospholipids that can interfere with the ionization of the target analyte, a phenomenon known as ion suppression. Implementing a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), is highly effective at removing these interfering substances.[1][2]
-
Suboptimal Instrument Settings: The choice of ionization mode and source parameters can dramatically impact signal intensity. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs. Optimize source parameters like capillary voltage, cone voltage, and gas temperatures for your specific instrument.
Q2: My calibration curve for this compound is non-linear or has a poor correlation coefficient (R²). What are the possible causes?
A: Issues with calibration curves often point to problems with standard stability, contamination, or matrix effects that are not accounted for.
-
Standard Degradation: Acyl-CoA standards can degrade over time, even when stored frozen. Prepare fresh calibration standards from a concentrated stock solution for each analytical run.
-
Contamination in Blank: The blank used for the calibration curve may be contaminated with the analyte. Ensure the solvent used for the blank is of the highest purity and that the matrix is free of endogenous this compound.
-
Inappropriate Internal Standard: An ideal internal standard should be chemically similar to the analyte and experience the same matrix effects.[1] For this compound (C17:1), odd-chain saturated acyl-CoAs like Pentadecanoyl-CoA (C15:0) or Heptadecanoyl-CoA (C17:0) are suitable choices as they are typically absent or at very low levels in most biological samples.[3][4]
Q3: I'm having difficulty with chromatographic separation, leading to poor peak shape or co-elution with other lipids. How can I improve this?
A: Effective chromatographic separation is critical for reducing ion suppression and ensuring accurate quantification.
-
Column Choice: A C18 reversed-phase column is a common and effective choice for separating long-chain acyl-CoAs.[5][6]
-
Mobile Phase Optimization: Using a binary gradient with a weak mobile phase (e.g., water with ammonium hydroxide or ammonium formate) and a strong organic mobile phase (e.g., acetonitrile or isopropanol) is typical. Adjusting the gradient slope and pH can significantly improve resolution.[6] High pH (around 10.5) has been shown to improve the separation of long-chain acyl-CoAs.[5]
-
Avoid Ion-Pairing Reagents if Possible: While ion-pairing reagents can improve retention, they can also cause significant ion suppression and contaminate the MS system. If they are necessary, use the lowest effective concentration.
Quantitative Data Summary
The following tables summarize key parameters and potential issues in the quantification of long-chain acyl-CoAs like this compound.
Table 1: Troubleshooting Common Quantification Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Analyte degradation | Process samples on ice; store at -80°C; minimize time in aqueous solutions. |
| Ion suppression from matrix | Implement Solid-Phase Extraction (SPE) cleanup; dilute the sample.[1] | |
| Suboptimal MS settings | Optimize ESI source parameters (capillary voltage, gas flow, temperature). | |
| Poor Calibration Curve Linearity | Standard instability | Prepare fresh standards for each run; use a stable reconstitution solvent. |
| Contaminated blank | Use high-purity solvents and a verified analyte-free matrix. | |
| Inaccurate pipetting | Calibrate pipettes regularly; perform serial dilutions carefully. | |
| Poor Peak Shape / Co-elution | Inadequate chromatography | Optimize LC gradient and mobile phase; use a C18 column.[5][6] |
| Column overload | Inject a smaller sample volume or dilute the sample. | |
| Isomeric interference | Improve chromatographic resolution to separate isomers. | |
| High Variability Between Replicates | Inconsistent sample prep | Use a standardized extraction protocol; ensure complete protein precipitation. |
| Matrix effect variability | Use a suitable internal standard (e.g., C17:0-CoA) to normalize results.[3] |
Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Typical Setting / Value | Reference |
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | [5][6] |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide or Ammonium Formate | [6] |
| Mobile Phase B | Acetonitrile/Isopropanol with modifier | [6] |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [6] |
| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | [6] |
| Precursor Ion (Q1) | [M+H]⁺ | |
| Product Ion (Q3) | Fragment corresponding to neutral loss of 507 Da (phospho-ADP moiety) | |
| Limit of Detection (LOD) | 1-10 fmol | [7] |
| Limit of Quantitation (LOQ) | 5-50 fmol | [7] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. For adherent cells, add 1 mL of ice-cold 5% 5-sulfosalicylic acid (SSA) per 10 cm dish and scrape the cells. For suspension cells, pellet the cells, remove the supernatant, and resuspend the pellet in the SSA solution.
-
Internal Standard Spiking: Before homogenization, add a known amount of an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0) to each sample.
-
Lysis and Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet. The use of SSA for deproteinization may obviate the need for SPE cleanup.[8]
-
Storage: Store the extract at -80°C until analysis. For analysis, the sample can be directly injected or subjected to further cleanup if necessary.
Visualizations
The following diagrams illustrate a typical workflow and a troubleshooting decision tree for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (9Z)-Heptadecenoyl-CoA Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (9Z)-Heptadecenoyl-CoA samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound samples?
A1: this compound, like other unsaturated long-chain acyl-CoAs, is susceptible to two primary degradation pathways:
-
Hydrolysis: The thioester bond is prone to cleavage by water, yielding the free fatty acid ((9Z)-Heptadecenoic acid) and Coenzyme A. This reaction is significantly accelerated in neutral to alkaline aqueous solutions.[1]
-
Oxidation: The cis-double bond in the heptadecenoyl chain is a target for oxidation, especially when exposed to atmospheric oxygen and light. This can lead to the formation of various oxidation byproducts, compromising sample integrity.[1]
Q2: What are the optimal storage conditions for long-term stability?
A2: To ensure maximal stability for long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C or below, under an inert atmosphere such as argon or nitrogen.[1] If stored in solution, a high-purity organic solvent is preferable to aqueous buffers.
Q3: Can I store this compound in an aqueous buffer for short-term use?
A3: Short-term storage in aqueous solutions is possible but should be approached with caution due to the risk of hydrolysis. If an aqueous buffer is necessary, it should be slightly acidic (pH 4.0-6.0) and kept on ice for the shortest possible duration. Prepare only the amount needed for the experiment to avoid waste and degradation of the stock.
Q4: How many times can I freeze and thaw my this compound sample?
A4: It is highly recommended to minimize freeze-thaw cycles. Repeated freezing and thawing can accelerate degradation. The best practice is to aliquot the stock solution into single-use vials before freezing, so you only thaw the amount required for a single experiment.[1]
Q5: My analytical results (HPLC/LC-MS) show multiple peaks for my this compound standard. What could be the cause?
A5: Multiple peaks can indicate sample degradation. The primary degradation products are the free fatty acid and Coenzyme A. You may also be observing oxidized forms of this compound. It is also possible that the issue lies with the analytical column or mobile phase, leading to peak splitting or showing impurities in the original standard.
Troubleshooting Guides
Issue 1: Low Recovery or Inconsistent Quantification
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | If working with biological samples, endogenous acyl-CoA thioesterases may be hydrolyzing your sample. Ensure rapid inactivation of enzymes by working at low temperatures and using acidic extraction buffers. |
| Chemical Hydrolysis | The pH of your solutions may be too high. For all aqueous solutions, maintain a pH between 4.0 and 6.0. Prepare fresh buffers regularly. |
| Oxidation | The sample may have been exposed to air for extended periods. When preparing solutions, work quickly and consider overlaying the solution with an inert gas (argon or nitrogen) before sealing the vial. |
| Adsorption to Surfaces | Long-chain acyl-CoAs can adsorb to plastic surfaces. Use glass vials with Teflon-lined caps for storage and preparation of solutions. |
Issue 2: Evidence of Sample Degradation (e.g., in analytical data)
| Potential Cause | Troubleshooting Step |
| Improper Storage | Review your storage conditions. Ensure the sample is stored at or below -20°C and protected from light and air. |
| Contaminated Solvents | Use only high-purity (e.g., HPLC or LC-MS grade) solvents for reconstitution and dilutions to avoid contaminants that could catalyze degradation. |
| Extended Time in Autosampler | Aqueous samples can degrade in an autosampler, even when cooled. A study on a similar compound, oleoyl-CoA (C18:1-CoA), showed about 30% degradation after 24 hours at 4°C in an aqueous buffer.[2] Analyze samples as quickly as possible after preparation. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots to avoid repeated freezing and thawing of the primary stock solution. |
Data Presentation: Stability of Acyl-CoAs in Aqueous Solution
The following table summarizes the stability of various acyl-CoAs, including the structurally similar oleoyl-CoA (C18:1-CoA), in an ammonium acetate buffer (pH 6.8) at 4°C over a 24-hour period. This data highlights the variable stability of different acyl-CoAs and underscores the importance of prompt analysis after reconstitution in aqueous solutions.
| Acyl-CoA Species | Degradation after 9 hours (%) | Degradation after 24 hours (%) |
| Oleoyl-CoA (C18:1) | < 30 | ~30 |
| Acetyl-CoA (C2:0) | < 30 | < 30 |
| Propionyl-CoA (C3:0) | < 30 | < 30 |
| Hexanoyl-CoA (C6:0) | < 30 | > 90 |
| Octanoyl-CoA (C8:0) | < 30 | < 30 |
| Decanoyl-CoA (C10:0) | < 30 | < 30 |
| Myristoleoyl-CoA (C14:1) | ~44 | > 90 |
| Data adapted from High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet, Sim et al., 2017.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution from a solid form of this compound.
Materials:
-
This compound (solid powder)
-
High-purity organic solvent (e.g., methanol or a 2:1 chloroform/methanol mixture)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibrate: Allow the container of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the powder in a clean, dry glass vial.
-
Dissolve: Add the appropriate volume of high-purity organic solvent to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen to displace air.
-
Seal and Store: Tightly seal the vial with the Teflon-lined cap and store at -20°C or below.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method to assess the stability of a this compound solution over time.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Prepared stock solution of this compound
Procedure:
-
Initial Analysis (Time 0):
-
Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Run a gradient elution to separate the intact this compound from potential degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the eluent at 254 nm.
-
Record the peak area of the intact this compound peak. This will be your 100% integrity baseline.[1]
-
-
Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 30 days), withdraw an aliquot of the stock solution.
-
Analyze the aliquot by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point relative to the Time 0 peak area using the formula: Percentage Integrity = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage integrity versus time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Optimizing (9Z)-Heptadecenoyl-CoA Extraction from Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal extraction of (9Z)-Heptadecenoyl-CoA and other long-chain fatty acyl-CoAs from cellular samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from cells.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Analyte Degradation: this compound is susceptible to enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially at non-optimal pH and elevated temperatures.[1][2] | Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity.[1] Flash-freezing cell pellets in liquid nitrogen and storing them at -80°C is recommended to halt enzymatic degradation prior to extraction.[2] |
| Inefficient Extraction: The chosen solvent system may not be effectively disrupting the cells and solubilizing the acyl-CoAs. | Ensure thorough homogenization of the cell lysate. For liquid-liquid extraction, ensure vigorous vortexing to facilitate phase separation. For solid-phase extraction (SPE), ensure the column is properly conditioned.[3] | |
| Improper Sample Quenching: Failure to rapidly halt metabolic activity can lead to the degradation of acyl-CoAs by endogenous enzymes.[2] | Immediately after harvesting, flash-freeze cell pellets in liquid nitrogen.[2] This rapidly stops all enzymatic activity.[2] | |
| High Variability Between Replicates | Inconsistent Homogenization: Different levels of cell disruption between samples can lead to variable extraction efficiency. | Standardize your homogenization procedure. Ensure each sample is subjected to the same duration and intensity of vortexing or sonication.[1] |
| Incomplete Phase Separation (Liquid-Liquid Extraction): A poorly defined interface between the aqueous and organic layers can lead to inconsistent collection of the aqueous phase containing the acyl-CoAs.[1] | Centrifuge the samples for an adequate time and force (e.g., 2,000 x g for 5-10 minutes) to ensure a sharp interface.[1][3] | |
| Pipetting Errors: Inconsistent pipetting, especially of viscous organic solvents, can introduce variability. | Use positive displacement pipettes for more accurate and reproducible handling of organic solvents.[1] | |
| Contamination or Extraneous Peaks in LC-MS/MS Analysis | Solvent Impurities: Low-grade solvents can contain impurities that interfere with analysis. | Use high-purity, HPLC-grade or MS-grade solvents for all steps of the extraction and analysis.[1] |
| Plasticware Contamination: Phthalates and other plasticizers can leach from tubes and tips, causing extraneous peaks. | Whenever possible, use glass or polypropylene tubes. Rinse all plasticware with a solvent before use.[1] | |
| Carryover from Previous Injections: High-concentration samples can lead to carryover in subsequent analytical runs. | Run blank injections (pure solvent) between samples to check for and mitigate carryover.[1] If carryover persists, the analytical column and injection port may require cleaning.[1] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Column Contamination: Buildup of biological material from sample extracts on the analytical column can distort peak shape.[2] | Implement a robust column washing procedure between analytical runs. Using a guard column can also protect the analytical column. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of long-chain acyl-CoAs. | The use of an ion-pairing agent in the mobile phase can improve retention and peak shape.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to prevent degradation of this compound during extraction?
A1: The most critical step is the rapid quenching of metabolic activity.[2] This is best achieved by flash-freezing the cell pellet in liquid nitrogen immediately after harvesting.[2] All subsequent steps should be performed on ice or at 4°C to minimize enzymatic degradation.[1]
Q2: Should I use a liquid-liquid extraction or a solid-phase extraction (SPE) method?
A2: Both methods can be effective. Liquid-liquid extraction is a classic method, while SPE can offer higher purity and enrichment of acyl-CoAs.[5][6] The choice may depend on the downstream application and the complexity of the sample matrix. SPE is often preferred for cleaner samples for LC-MS/MS analysis.[5]
Q3: Why is an internal standard necessary, and when should it be added?
A3: An internal standard (IS) is crucial for accurate quantification as it corrects for sample loss during extraction and variations in instrument response.[3] Ideally, a stable isotope-labeled version of this compound should be used. If that is not available, an odd-chain fatty acyl-CoA of similar chain length, such as Heptadecanoyl-CoA, is a suitable alternative.[2][3] The internal standard should be added as early as possible in the extraction process, typically during the initial cell lysis step.[3]
Q4: What are the expected concentrations of long-chain acyl-CoAs in cultured cells?
A4: The concentration of acyl-CoAs can vary significantly depending on the cell type and metabolic state.[4] The following table provides a summary of reported acyl-CoA levels in different mammalian cell lines to give a general idea of expected abundance.
Quantitative Data Summary
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[3] | MCF7 (pmol/mg protein)[3] | RAW264.7 (pmol/mg protein)[3] |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~10.0 | ~5.0 |
| C18:0-CoA | - | ~5.0 | ~2.5 |
| C18:1-CoA | - | ~7.5 | ~4.0 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from cultured cells.[3][5]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to scrape the cells in the cold buffer. For suspension cells, resuspend the cell pellet in the cold buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:Isopropanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[3]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[3]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[3]
-
Load the supernatant onto the conditioned SPE column.[3]
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[3]
-
Elute the acyl-CoAs with 1.5 mL of an elution solution such as Methanol/250 mM Ammonium Formate (4:1, v/v).[5]
-
-
Sample Concentration and Reconstitution:
Protocol 2: Liquid-Liquid Extraction for this compound
This protocol is a well-established method for the extraction of long-chain acyl-CoAs.[3]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Chloroform
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA) in a methanol:water (1:1) solution
-
Microcentrifuge tubes
-
Centrifuge capable of 2,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet or plate.[3] Add the internal standard at this stage.
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent. For suspension cells, resuspend the cell pellet in the cold solvent.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[3]
-
-
Phase Separation:
-
Aqueous Phase Collection:
-
Sample Concentration and Reconstitution:
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction Workflow for this compound.
References
Technical Support Center: (9Z)-Heptadecenoyl-CoA Experimental Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (9Z)-Heptadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound in its powdered form at -20°C. If you need to prepare a stock solution, dissolve it in an organic solvent such as ethanol or a mixture of water and dimethyl sulfoxide (DMSO). Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Aqueous solutions of long-chain unsaturated fatty acyl-CoAs are not recommended for storage for more than a day due to instability.[1]
Q2: What is the best solvent for dissolving this compound?
A2: Due to its long acyl chain, this compound is sparingly soluble in aqueous buffers. For analytical purposes such as LC-MS, it is often reconstituted in a solution of 50% methanol in water with a low concentration of ammonium acetate immediately before analysis.[2] For enzymatic assays, it is advisable to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low to avoid interference with enzyme activity.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in the solution may indicate poor solubility or the formation of micelles, which can occur at higher concentrations of long-chain fatty acyl-CoAs. Gentle warming and vortexing or sonication can aid in dissolution. However, avoid excessive heat as it can lead to degradation. If the issue persists, consider preparing a more dilute stock solution.
Q4: I am observing low signal intensity for this compound in my LC-MS/MS analysis. What are the potential causes?
A4: Low signal intensity in LC-MS/MS analysis of acyl-CoAs can stem from several factors:
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure that samples are processed quickly on ice and stored at -80°C.
-
Ion Suppression: The biological matrix of your sample can interfere with the ionization of your analyte. Implement a robust sample cleanup method like solid-phase extraction (SPE).[2]
-
Suboptimal Chromatographic or Mass Spectrometer Settings: Optimize your LC gradient and ensure your mass spectrometer parameters (e.g., ionization mode, collision energy) are appropriate for your analyte.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Poor Recovery of this compound During Extraction
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Immediately quench enzymatic activity upon sample collection by flash-freezing in liquid nitrogen or using a pre-chilled organic solvent. |
| Hydrolysis | Perform all extraction steps on ice or at 4°C to minimize degradation. |
| Inefficient Extraction | Use a proven extraction method, such as a modified Bligh-Dyer extraction, which partitions acyl-CoAs into the methanolic aqueous phase. |
| Loss during SPE | Ensure the solid-phase extraction cartridge and elution solvents are optimized for long-chain acyl-CoAs. |
Issue 2: Inconsistent Results in Enzymatic Assays
| Possible Cause | Recommended Solution |
| Substrate Precipitation | Ensure this compound is fully dissolved in the assay buffer. The use of a carrier protein like BSA may be necessary. |
| Solvent Interference | Keep the final concentration of organic solvents (from the stock solution) in the assay mixture to a minimum. |
| Enzyme Inhibition | High concentrations of the acyl-CoA substrate can sometimes inhibit enzyme activity. Perform a substrate titration to determine the optimal concentration. |
| Instability of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples for LC-MS/MS Analysis
This protocol is a general guideline and may need to be optimized for your specific sample type.
-
Sample Homogenization: Homogenize frozen tissue or cell pellets on ice in a pre-chilled solution of 100 mM potassium phosphate buffer (pH 4.9).
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a weak anion exchange SPE column.
-
Load the supernatant from the previous step.
-
Wash the column to remove interfering lipids.
-
Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with ammonium acetate) immediately prior to LC-MS/MS analysis.[2]
-
Protocol 2: General Enzymatic Assay using this compound
This protocol provides a framework for an enzyme-coupled colorimetric or fluorometric assay.
-
Substrate Preparation: Prepare a stock solution of this compound in ethanol or DMSO.
-
Reaction Mixture: In a microplate well, combine the assay buffer, any necessary co-factors (e.g., ATP, Coenzyme A), and the detection reagents (e.g., acyl-CoA oxidase, HRP, and a suitable probe).
-
Enzyme Addition: Add the enzyme of interest (e.g., a cell lysate or purified enzyme) to the reaction mixture.
-
Initiate Reaction: Add a small volume of the this compound stock solution to initiate the reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the enzyme activity.
Data Presentation
Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 10 mM ammonium acetate (pH 8.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 20% to 95% B |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Monitor for the neutral loss of 507 m/z |
Note: These are general parameters and should be optimized for your specific instrument and experimental conditions.[3][4]
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for common experimental issues.
Caption: Simplified metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of (9Z)-Heptadecenoyl-CoA during analysis.
Welcome to the technical support center for the analysis of (9Z)-Heptadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding sample degradation and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during analysis?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation from several factors. The main causes are enzymatic activity (acyl-CoA thioesterases), chemical hydrolysis of the thioester bond, and oxidation of the unsaturated acyl chain.[1][2][3] Stability is highly dependent on maintaining optimal pH and temperature throughout the entire analytical process.[1][4]
Q2: What is the optimal temperature for storing this compound samples?
A2: For long-term stability, samples containing this compound should be stored as dry pellets at -80°C.[4] If storing in solution, use a slightly acidic buffer and keep it at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] For short-term storage, such as in an autosampler, samples should be maintained at a low temperature, for instance, 4°C.[4]
Q3: How can I prevent enzymatic degradation during sample extraction?
A3: To prevent enzymatic degradation by acyl-CoA thioesterases, it is crucial to immediately halt all enzymatic activity.[5] This can be achieved by flash-freezing tissue samples in liquid nitrogen upon collection or by quenching cell cultures with an ice-cold solvent like methanol.[3][5] Subsequently, homogenization should be performed quickly in an ice-cold, acidic buffer (e.g., pH 4.9) to keep endogenous enzymes inactive.[3][4][6]
Q4: Can antioxidants be used to protect this compound from degradation?
A4: Yes, antioxidants can be beneficial. The thiol group in the Coenzyme A moiety is susceptible to oxidation. Adding reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can help maintain the reduced state of the CoA thiol group and prevent the formation of disulfides during storage.[4] For unsaturated acyl-CoAs, handling under an inert atmosphere, such as nitrogen or argon, is also recommended to prevent oxidation of the acyl chain.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Ensure rapid and effective quenching of enzymatic activity immediately after sample collection. Flash-freeze tissue samples or use ice-cold methanol for cell cultures.[3][5] Always process samples on ice.[1][6] |
| Chemical Hydrolysis | Maintain a slightly acidic pH (4.0-6.8) throughout the extraction and analysis process.[4] Avoid using neutral or alkaline buffers.[5] Reconstitute the final extract in a solvent containing methanol for better stability.[4] |
| Inefficient Extraction | Utilize a robust extraction protocol. Homogenization in an acidic buffer followed by protein precipitation with organic solvents like acetonitrile and isopropanol is a common and effective method.[5][7] Solid-Phase Extraction (SPE) can be used for further purification and concentration.[1][8] |
| Oxidative Degradation | Handle samples under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged handling steps.[2] Consider adding a reducing agent like DTT to your buffers.[4] |
Issue 2: Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Ion Suppression from Matrix Effects | Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances from complex biological matrices.[1] Using a stable isotope-labeled internal standard can also help correct for ion suppression.[3] |
| Suboptimal Chromatographic Conditions | Optimize the liquid chromatography (LC) method to ensure good separation from matrix components. A C18 reversed-phase column is commonly used. Adjusting the mobile phase composition and gradient can improve peak shape and resolution. |
| Analyte Instability in Autosampler | Minimize the time samples spend in the autosampler. If possible, analyze them immediately after reconstitution.[1] Ensure the autosampler is maintained at a low temperature (e.g., 4°C).[4] Reconstituting in a solvent containing methanol can enhance stability compared to purely aqueous solutions.[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7][9]
-
Sample Quenching: Immediately after collection, flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen to halt all enzymatic activity.[3]
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen, powdered tissue to 1 mL of ice-cold 100 mM potassium phosphate buffer (KH₂PO₄, pH 4.9).[6][9] Add an appropriate internal standard, such as heptadecanoyl-CoA.[7] Homogenize thoroughly.
-
Solvent Addition: Add 1 mL of 2-propanol and 2 mL of acetonitrile to the homogenate.[7]
-
Protein Precipitation: Add 125 µL of saturated aqueous ammonium sulfate and vortex the mixture vigorously.[7]
-
Phase Separation: Centrifuge the mixture at approximately 2,500 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the upper supernatant which contains the acyl-CoAs.
-
Purification (Optional but Recommended): The extract can be further purified and concentrated using a Solid-Phase Extraction (SPE) column.
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of a solvent compatible with your LC-MS/MS system, such as 50% methanol in water.[1]
Visualizations
Caption: Key degradation pathways affecting this compound stability.
Caption: Recommended experimental workflow for stabilized acyl-CoA extraction.
Caption: Troubleshooting decision tree for low analyte recovery issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (9Z)-Heptadecenoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9Z)-Heptadecenoyl-CoA mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
A1: The exact mass of this compound (C₃₈H₆₆N₇O₁₇P₃S) is crucial for accurate mass spectrometer calibration and data analysis. The monoisotopic mass is 1017.3452 g/mol .
| Compound | Formula | Monoisotopic Mass (Da) | Common Adducts |
| This compound | C₃₈H₆₆N₇O₁₇P₃S | 1017.3452 | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻ |
Q2: What is the characteristic fragmentation pattern of this compound in tandem mass spectrometry (MS/MS)?
A2: In positive ion mode ESI-MS/MS, this compound, like other long-chain acyl-CoAs, exhibits a characteristic neutral loss of the 3'-phospho-ADP moiety, resulting in a loss of 507.0031 Da [1][2][3]. The resulting fragment ion corresponds to the acylium ion. Another common fragment observed is the adenosine 3',5'-diphosphate at m/z 428.0365[1].
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing a weak signal for my this compound analyte or the baseline is very noisy. What are the potential causes and solutions?
Answer: Poor signal intensity and high background are common issues in the LC-MS analysis of acyl-CoAs. The primary causes are often related to sample preparation, matrix effects, or suboptimal instrument settings.
Troubleshooting Steps:
-
Sample Preparation:
-
Problem: this compound is susceptible to degradation. Improper handling can lead to significant loss of the analyte.
-
Solution: Process samples quickly on ice and store them at -80°C. When preparing for injection, reconstitute the dried extracts in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before analysis to maintain stability.
-
-
Matrix Effects (Ion Suppression):
-
Problem: Co-eluting compounds from the biological matrix, such as phospholipids, can interfere with the ionization of this compound, leading to a suppressed signal.
-
Solution: Implement a robust sample cleanup protocol. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances. For plasma samples, protein precipitation followed by phospholipid removal plates can significantly reduce matrix effects.
-
-
Mass Spectrometer Settings:
-
Problem: Suboptimal ionization and fragmentation parameters will lead to poor signal.
-
Solution: Use positive ion mode electrospray ionization (ESI) for better sensitivity with acyl-CoAs. Optimize source parameters, including capillary voltage, gas flow rates, and temperature, for your specific instrument. Ensure the collision energy is optimized to produce the characteristic neutral loss of 507 Da.
-
Issue 2: Suspected Isobaric Interference
Question: I am seeing a peak at the correct m/z for this compound, but the peak shape is poor, or I suspect it's not my compound of interest. How can I identify and resolve potential isobaric interferences?
Answer: Isobaric interference, where other molecules have the same nominal mass-to-charge ratio as your analyte, is a significant challenge in mass spectrometry. High-resolution mass spectrometry and chromatographic separation are key to resolving these interferences.
Potential Isobaric Interferences for this compound ([M+H]⁺ ≈ 1018.3525):
| Potential Interferent | Formula | Monoisotopic Mass (Da) | Adduct | m/z | Mass Difference (ppm) | Resolution Strategy |
| This compound | C₃₈H₆₆N₇O₁₇P₃S | 1017.3452 | [M+H]⁺ | 1018.3525 | 0 | - |
| C18:1 Phosphatidylglycerol (PG) + Na | C₄₂H₇₈O₁₀P | 773.5225 | [M+Na]⁺ | 796.5044 | - | High-resolution MS, Chromatography |
| Di-C16:0 Phosphatidylinositol (PI) | C₄₁H₇₉O₁₃P | 810.5151 | [M+H]⁺ | 811.5224 | - | High-resolution MS, Chromatography |
Troubleshooting Workflow for Isobaric Interference:
Caption: A logical workflow for identifying and resolving isobaric interferences.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Plasma
This protocol is adapted for the extraction of this compound from plasma samples.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold diethyl ether
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
50 mM Ammonium Acetate in 50% Methanol
Procedure:
-
To 100 µL of plasma, add 200 µL of ice-cold 10% TCA.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Wash the supernatant twice with 1 mL of ice-cold diethyl ether to remove TCA. Vortex and discard the upper ether layer after each wash.
-
Condition an SPE C18 cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the acyl-CoAs with 2 mL of 50 mM ammonium acetate in 50% methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-22 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
MS/MS Transition:
-
Precursor Ion (Q1): 1018.35 m/z ([M+H]⁺)
-
Product Ion (Q3): 511.35 m/z (Acylium ion after neutral loss of 507 Da)
-
Collision Energy: Optimize for your instrument (typically 30-40 eV)
-
LC-MS/MS Workflow Diagram:
Caption: A schematic of the LC-MS/MS workflow for this compound analysis.
This technical support center provides a starting point for troubleshooting common issues in the mass spectrometry analysis of this compound. For further assistance, please consult your instrument's user manual or contact your vendor's technical support.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exact Mass Database for Endogenous Metabolites - Features : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Enhancing the Yield of Synthetic (9Z)-Heptadecenoyl-CoA
Welcome to the technical support center for the synthesis of (9Z)-Heptadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and characterization of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Inefficient Activation of (9Z)-Heptadecenoic Acid: The formation of the acyl-CoA thioester bond requires the activation of the carboxylic acid. If this activation is incomplete, the overall yield will be poor.
-
Solution: Ensure your activating agent is fresh and used in the correct stoichiometric ratio. Common activating agents include N,N'-carbonyldiimidazole (CDI), which forms a reactive acyl-imidazolide intermediate, and forming a mixed anhydride. The use of N-hydroxysuccinimide (NHS) esters is another effective method.[1][2][3] It is crucial to perform this step under anhydrous conditions to prevent hydrolysis of the activated intermediate.[1]
-
-
Hydrolysis of Acyl-CoA: Acyl-CoA thioesters are susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.
-
Solution: Maintain a neutral to slightly acidic pH (around 6.5-7.5) during the reaction with Coenzyme A and subsequent purification steps. Work at low temperatures (0-4°C) whenever possible to minimize degradation.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield.
-
Solution: Optimize these parameters systematically. For the acylation of Coenzyme A, the reaction is often carried out in an aqueous-organic solvent mixture to accommodate the solubility of both the activated fatty acid and Coenzyme A.[2]
-
Q2: I am observing significant side products in my reaction mixture. What are these and how can I minimize them?
A2: The formation of side products is a common issue. Here are some likely culprits and mitigation strategies:
-
Formation of Symmetric Anhydride: If using a mixed anhydride method, the activated fatty acid can react with another molecule of the fatty acid to form a symmetric anhydride, which is less reactive towards Coenzyme A.
-
Solution: Add the activating agent slowly to the fatty acid at a low temperature before introducing Coenzyme A. This favors the formation of the mixed anhydride and minimizes the formation of the symmetric anhydride.
-
-
Oxidation of the Double Bond: The (9Z) double bond in the heptadecenoyl chain can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of unreacted (9Z)-Heptadecenoic acid and Coenzyme A in your final product.
-
Solution: Use a slight excess of the activated fatty acid to ensure complete consumption of the more expensive Coenzyme A. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Q3: How can I effectively purify my synthetic this compound?
A3: Purification is critical to obtaining a high-purity product.
-
Recommended Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying long-chain acyl-CoAs.[1]
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
-
Alternative Method: Solid-phase extraction (SPE) can be used for a preliminary cleanup to remove excess salts and unreacted fatty acids before a final HPLC purification.
Q4: What are the best methods for characterizing the final product to confirm its identity and purity?
A4: A combination of analytical techniques is recommended for unambiguous characterization:
-
HPLC: To assess purity and determine the retention time, which can be compared to a standard if available.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure, including the presence of the characteristic signals for the thioester linkage and the Z-configured double bond.[4]
Data Presentation
Table 1: Comparison of Common Activating Agents for Acyl-CoA Synthesis
| Activating Agent | Typical Yield (%) | Advantages | Disadvantages |
| N,N'-Carbonyldiimidazole (CDI) | 70-90 | High yield, mild reaction conditions. | Sensitive to moisture. |
| Mixed Anhydride (e.g., with isobutyl chloroformate) | 60-85 | Readily available reagents. | Can lead to side products (symmetric anhydride). |
| N-Hydroxysuccinimide (NHS) Ester | 75-95 | Stable intermediate, high yield.[3] | Requires an additional step to prepare the NHS ester. |
Note: Yields are approximate and can vary depending on the specific fatty acid and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation of the Activated Fatty Acid:
-
Dissolve (9Z)-Heptadecenoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (1.1 equivalents) to the solution.
-
Slowly add isobutyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes. The formation of the mixed anhydride can be monitored by TLC.
-
-
Acylation of Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (trilithium salt, 0.8 equivalents) in a cold aqueous solution of sodium bicarbonate (e.g., 5%).
-
Slowly add the mixed anhydride solution from step 1.5 to the Coenzyme A solution with vigorous stirring at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid.
-
The aqueous phase containing the this compound can be lyophilized or directly purified by RP-HPLC.
-
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude product from Protocol 1 in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.
-
Mobile Phase A: 50 mM Ammonium Acetate in water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine moiety of CoA).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of 9(Z)-octadecenamide and its hypolipidemic effect: a bioactive agent found in the essential oil of mountain celery seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (9Z)-Heptadecenoyl-CoA Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (9Z)-Heptadecenoyl-CoA. The following information is synthesized from established methods for long-chain acyl-CoA purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound, like other long-chain acyl-CoAs, presents several challenges due to its amphipathic nature and susceptibility to degradation. Key difficulties include:
-
Instability: The thioester bond is prone to hydrolysis, especially at non-optimal pH and elevated temperatures.[1]
-
Low Recovery: Inefficient extraction from biological matrices and losses during purification steps are common.[1]
-
Poor Chromatographic Resolution: The molecule can exhibit poor peak shape and co-elute with other lipids during chromatographic separation.[1]
-
Matrix Effects: Complex biological samples can interfere with mass spectrometry analysis, leading to ion suppression and inaccurate quantification.[1]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term stability.[1]
-
pH: Maintain a slightly acidic pH (around 4.0-6.0) to reduce the rate of hydrolysis.
-
Solvent: For storage in solution, use an acidic buffer. The stability of acyl-CoAs can vary in different solvents, with some degradation observed even at 4°C over 24 hours in ammonium acetate buffer (pH 6.8).[2]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm for the adenine ring of CoA) and mass spectrometry (LC-MS) are the most common and effective methods for assessing purity.[3] These techniques allow for both quantification and confirmation of the molecular identity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent. A common method involves homogenization in a KH2PO4 buffer followed by extraction with acetonitrile.[3] The use of different solvent systems can significantly impact the recovery of long-chain acyl-CoAs.[2] |
| Degradation during Sample Preparation | If extracting from tissues, immediately flash-freeze the sample in liquid nitrogen to halt enzymatic activity.[1] Homogenize in a cold, acidic buffer to minimize enzymatic and chemical hydrolysis.[1][3] |
| Poor Binding to Solid-Phase Extraction (SPE) Column | Ensure the SPE column is properly conditioned and equilibrated. The choice of SPE sorbent (e.g., C18) and elution solvents is critical for successful purification.[3] |
| Analyte Instability in Final Extract | Analyze the purified sample as quickly as possible. If storage is necessary, store at -80°C in an appropriate acidic buffer. |
Poor Chromatographic Performance
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | Secondary Interactions: The acyl-CoA may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase. Mobile Phase pH: Ensure the mobile phase pH is optimal for maintaining the charge state of the molecule and minimizing interactions with the stationary phase. A common mobile phase consists of a binary gradient with KH2PO4 buffer and acetonitrile containing acetic acid.[3] | |
| Peak Splitting | Sample Overload: Inject a smaller volume or a more dilute sample. Contamination: The column or guard column may be contaminated. Implement a robust column washing procedure between runs.[1] | |
| Co-elution with Contaminants | Gradient Optimization: Adjust the gradient slope and duration to improve the separation of this compound from other components. Column Selectivity: Try a column with a different stationary phase chemistry to alter the elution profile. |
Experimental Protocols
General Protocol for Solid-Phase Extraction and HPLC Purification of Long-Chain Acyl-CoAs
This protocol is a generalized procedure based on methods reported for the purification of long-chain acyl-CoAs from tissues and can be adapted for this compound.[3]
1. Sample Extraction:
- Homogenize the tissue sample in ice-cold 100 mM KH2PO4 buffer (pH 4.9).
- Add 2-propanol and homogenize again.
- Extract the acyl-CoAs from the homogenate using acetonitrile.
- Centrifuge to pellet the precipitate and collect the supernatant.
2. Solid-Phase Extraction (SPE):
- Condition an oligonucleotide purification column or a C18 SPE cartridge.
- Load the supernatant containing the acyl-CoAs onto the column.
- Wash the column to remove unbound impurities.
- Elute the acyl-CoAs using 2-propanol.
3. HPLC Purification:
- Concentrate the eluent from the SPE step.
- Load the concentrated sample onto a C18 HPLC column.
- Elute using a binary gradient system:
- Solvent A: 75 mM KH2PO4 (pH 4.9)
- Solvent B: Acetonitrile with 600 mM glacial acetic acid
- Monitor the eluent at 260 nm.
- Collect the fraction corresponding to the this compound peak.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting guide for low recovery of this compound.
References
common pitfalls in handling (9Z)-Heptadecenoyl-CoA
Welcome to the technical support center for (9Z)-Heptadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and best practices for handling this monounsaturated long-chain fatty acyl-CoA. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored as a solid at -20°C or lower for long-term stability, which can be effective for several years. For aqueous stock solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it is best to use a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond and store it at -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q2: What is the best way to dissolve this compound?
A2: For aqueous applications, dissolve this compound in a slightly acidic buffer (pH 4-6) using purified, deoxygenated water.[1] Gentle swirling or brief sonication can aid dissolution. Avoid vigorous shaking, which can increase the risk of oxidation. For stock solutions, organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) can be used.[2] It is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous assay buffer.
Q3: What is the critical micelle concentration (CMC) of this compound and why is it important?
A3: The exact CMC for this compound is not readily published. However, it can be estimated based on data for similar molecules. A double bond has the effect of decreasing the effective acyl chain length by approximately 1.6 carbon atoms.[3] Therefore, this compound (a C17:1 acyl-CoA) would have a CMC similar to a saturated C15.4 acyl-CoA. For comparison, the CMC of palmitoyl-CoA (C16:0) is approximately 42 µM, and oleoyl-CoA (C18:1) is about 32 µM.[4] It is crucial to be aware of the CMC because micelle formation can affect enzyme kinetics and the availability of the monomeric substrate for enzymatic reactions. Many enzymes that utilize acyl-CoAs are inhibited by the micellar form of the substrate.
Q4: How can I prevent oxidation of the unsaturated acyl chain?
A4: The monounsaturated chain of this compound is susceptible to oxidation. To minimize this, handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Use deoxygenated buffers and solvents for preparing solutions. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for storage can also help prevent lipid peroxidation.[5][6][7] Store solutions protected from light.
Q5: How can I accurately determine the concentration of my this compound solution?
A5: The concentration of an acyl-CoA solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, which is characteristic of the adenine ring of Coenzyme A. The molar extinction coefficient for Coenzyme A at pH 7.0 is 16,400 M⁻¹cm⁻¹. It is important to ensure the compound is fully dissolved and that the solution is not turbid, as this will interfere with the measurement. For more precise quantification, especially in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method.[8]
Troubleshooting Guides
Guide 1: Poor or Inconsistent Results in Enzymatic Assays
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no enzyme activity | Substrate Degradation: The thioester bond may have hydrolyzed, or the fatty acyl chain may have oxidized. | 1. Prepare fresh this compound solutions before each experiment. 2. Use a slightly acidic buffer (pH 4-6) for aqueous solutions to reduce the rate of hydrolysis. 3. Handle under an inert atmosphere and use deoxygenated buffers to prevent oxidation. |
| Substrate Concentration Above CMC: The enzyme may be inhibited by micelles. | 1. Determine the estimated CMC for your experimental conditions. 2. Perform enzyme assays at substrate concentrations below the CMC. 3. Consider adding a detergent like Triton X-100 at a concentration that does not inhibit the enzyme but helps to solubilize the substrate. | |
| Substrate Adsorption: Long-chain acyl-CoAs can adsorb to plasticware. | 1. Use low-adhesion microcentrifuge tubes and pipette tips. 2. Including a small amount of a non-ionic detergent or bovine serum albumin (BSA) in the buffer can help prevent adsorption. | |
| High background signal | Spontaneous Hydrolysis: Release of free Coenzyme A can react with detection reagents (e.g., DTNB). | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. 2. Subtract the background rate from the enzyme-catalyzed rate. 3. Ensure the pH of the assay buffer is not too high (ideally below 8.0) to minimize spontaneous hydrolysis. |
| Inconsistent replicates | Incomplete Solubilization: The substrate may not be fully dissolved, leading to variability in the amount added to each replicate. | 1. Ensure complete dissolution of the solid this compound before making dilutions. 2. Brief sonication of the stock solution may help. 3. Vortex solutions gently before each pipetting step to ensure homogeneity. |
Guide 2: Issues with Solubility in Aqueous Buffers
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Visible precipitate or cloudy solution | Poor Aqueous Solubility: Long-chain acyl-CoAs have limited solubility in aqueous solutions. | 1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, methanol) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment. 2. Use a slightly acidic buffer (pH 4-6) to improve stability, which can also aid solubility. 3. Briefly sonicate the aqueous solution in a water bath. |
| Concentration Above CMC: At concentrations above the CMC, the solution may appear opalescent due to micelle formation. | 1. Work at concentrations below the estimated CMC. 2. If higher concentrations are needed, the addition of a suitable detergent may be necessary to form mixed micelles. |
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases using this compound as a substrate. The assay measures the reduction of a chromogenic indicator coupled to the reduction of FAD by the dehydrogenase.
Materials:
-
This compound
-
Purified Acyl-CoA Dehydrogenase
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 100 mM KCl and 1 mM EDTA
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine Ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in deoxygenated water or a slightly acidic buffer.
-
Prepare a 10 mM stock solution of DCPIP in water.
-
Prepare a 20 mM stock solution of PES in water.
-
-
Set up the Assay:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, 2 µM ETF, 40 µM DCPIP, and 10 µM PES.
-
Add the purified acyl-CoA dehydrogenase to the desired final concentration.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding this compound to a final concentration in the range of 10-100 µM (below the estimated CMC).
-
-
Monitor the Reaction:
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The rate of the reaction is proportional to the enzyme activity. The molar extinction coefficient for DCPIP at 600 nm is 21,000 M⁻¹cm⁻¹.
-
Protocol 2: Acyl-CoA Thioesterase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of acyl-CoA thioesterases by detecting the free Coenzyme A released upon hydrolysis of this compound using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9][10][11]
Materials:
-
This compound
-
Purified Acyl-CoA Thioesterase or cell/tissue extract
-
Assay Buffer: 10 mM HEPES, pH 7.5, containing 50 mM KCl[9]
-
DTNB solution: 10 mM in Assay Buffer
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in deoxygenated water or a slightly acidic buffer.
-
-
Set up the Assay:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing Assay Buffer and DTNB to a final concentration of 0.3 mM.[9]
-
Add this compound to the desired final concentration (e.g., 50 µM).
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the enzyme source (purified enzyme or cell/tissue extract).
-
-
Monitor the Reaction:
-
Immediately monitor the increase in absorbance at 412 nm at 37°C.[9] This corresponds to the formation of the yellow 2-nitro-5-thiobenzoate anion.
-
The rate of reaction is proportional to the thioesterase activity. The molar extinction coefficient for the product at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Visualizations
Experimental Workflow for Acyl-CoA Dehydrogenase Assay
Caption: Workflow for an Acyl-CoA Dehydrogenase assay.
Potential Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genotic.com [genotic.com]
best practices for storing (9Z)-Heptadecenoyl-CoA
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9Z)-Heptadecenoyl-CoA. The information is structured to address common challenges encountered during the storage, handling, and use of this unsaturated long-chain acyl-CoA.
I. Best Practices for Storage and Handling
Proper storage and handling are critical for maintaining the integrity and stability of this compound. As an unsaturated long-chain acyl-CoA, it is susceptible to degradation through hydrolysis and oxidation.
Key Stability Concerns:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated by the presence of water, especially at neutral to alkaline pH. This results in the formation of the free fatty acid and Coenzyme A.
-
Oxidation: The cis-double bond in the heptadecenoyl chain is susceptible to oxidation when exposed to air and light.[1]
Recommended Storage Conditions:
To minimize degradation, adhere to the following storage protocols.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Short-term) -80°C (Long-term) | Reduces the rate of chemical and enzymatic degradation. |
| Solvent | High-purity non-aqueous organic solvent (e.g., ethanol, acetonitrile, or a mixture of chloroform:methanol) | Minimizes hydrolysis of the thioester bond. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Prevents oxidation of the unsaturated fatty acyl chain.[1] |
| Container | Tightly sealed glass vials with Teflon-lined caps | Avoids contamination from plasticizers and ensures an airtight seal. |
| Aliquoting | Prepare single-use aliquots | Minimizes freeze-thaw cycles which can accelerate degradation.[1] |
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
This is a common problem that can often be traced back to the integrity of the this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Issue 2: Difficulty dissolving the compound.
This compound is an amphipathic molecule, and its solubility can be challenging.
-
Problem: The powdered compound does not dissolve readily.
-
Solution: Use a small volume of a high-purity organic solvent like ethanol or a chloroform:methanol mixture to first dissolve the powder. Gentle warming or brief sonication in a water bath can aid dissolution. Once dissolved, this stock solution can be diluted further in the appropriate experimental buffer.
-
-
Problem: The compound precipitates out of the aqueous experimental buffer.
-
Solution: The concentration in the aqueous buffer may be too high. Long-chain acyl-CoAs can form micelles at high concentrations. Reduce the final concentration in your assay. The use of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can also help maintain solubility in aqueous solutions.
-
III. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: The following protocol is recommended for preparing a stock solution from a powdered form.
Experimental Protocol: Preparation of a Stock Solution
Caption: Workflow for preparing a stable stock solution of this compound.
Q2: Can I store my stock solution in an aqueous buffer?
A2: It is not recommended for long-term storage due to the risk of hydrolysis.[1] If your experiment requires a freshly prepared aqueous solution, it is best to make it on the day of use from a concentrated stock stored in an organic solvent. If short-term storage in an aqueous buffer is unavoidable, use a slightly acidic buffer (pH 4-6) and keep it on ice.
Q3: How can I check the purity of my this compound over time?
A3: The purity and stability of your stock solution can be assessed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Stability Assessment by HPLC
-
Prepare a standard curve: Use a freshly prepared, high-purity standard of this compound to generate a standard curve.
-
Sample analysis: At designated time points (e.g., 0, 1, 4, and 12 weeks), take an aliquot of your stored stock solution, dilute it appropriately, and inject it into the HPLC system.
-
Chromatographic conditions: Use a C18 reverse-phase column with a gradient elution, for example, using a mobile phase of acetonitrile and water with a suitable ion-pairing agent like triethylamine and acetic acid.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm.
-
Data analysis: Compare the peak area of the this compound in your stored samples to the standard curve to determine its concentration. The appearance of new peaks may indicate degradation products such as the free fatty acid or oxidized species.
Q4: What are the primary degradation pathways I should be aware of?
A4: The two main degradation pathways are hydrolysis of the thioester bond and oxidation at the double bond.
Signaling Pathway: Degradation of this compound
Caption: Major degradation pathways for this compound.
References
Validation & Comparative
(9Z)-Heptadecenoyl-CoA: A Comparative Guide for Biomarker Validation in Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (9Z)-Heptadecenoyl-CoA as a potential, though not yet established, biomarker for fatty acid oxidation disorders (FAODs). The validation of novel biomarkers is a critical unmet need in the diagnosis and monitoring of these inherited metabolic diseases. This document contrasts the hypothetical utility of (9.Z.)-Heptadecenoyl-CoA with currently validated biomarkers, offering supporting data, experimental protocols, and pathway visualizations to inform future research and development.
Introduction to Biomarkers in Fatty Acid Oxidation Disorders
Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. The diagnosis and management of FAODs heavily rely on the identification of abnormal profiles of acylcarnitines in blood and urine. Acylcarnitines are formed when acyl-CoAs, the activated form of fatty acids, are esterified to carnitine for transport into the mitochondria.[1] When a specific enzyme in the β-oxidation pathway is deficient, the corresponding acyl-CoA and its acylcarnitine derivative accumulate, serving as primary diagnostic markers.[2]
Currently, the standard method for identifying and quantifying these biomarkers is tandem mass spectrometry (MS/MS), a high-throughput technique that can detect a wide range of acylcarnitines from a small sample, such as a dried blood spot.[3]
This compound: A Hypothetical Biomarker
This compound is an unsaturated, odd-chain fatty acyl-CoA. To date, there is a notable lack of scientific literature validating its use as a clinical biomarker for any specific disease. However, based on the principles of fatty acid metabolism, its accumulation could theoretically point to a yet-uncharacterized defect in the processing of odd-chain unsaturated fatty acids.
The metabolism of odd-chain fatty acids like heptadecanoic acid (C17:0) proceeds through the standard β-oxidation spiral until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle. A defect in this pathway could lead to the accumulation of upstream intermediates. The presence of a double bond in this compound would require additional enzymatic steps for its complete oxidation, introducing more points at which a metabolic block could occur.
Comparison with Validated Biomarkers for Long-Chain FAODs
The most well-characterized biomarkers for long-chain FAODs are even-chain acylcarnitines. The following table summarizes the performance of key validated biomarkers in the diagnosis of these disorders.
| Disorder | Primary Biomarkers | Sample Type | Sensitivity (%) | Specificity (%) |
| CPT2 Deficiency | C16:0, C18:1, C18:0-carnitine | Serum / Plasma, DBS | 100 (Serum) | 94.7 (Serum) |
| 71.4 (DBS) | 100 (DBS) | |||
| VLCAD Deficiency | C14:1, C14:2, C14-carnitine | Serum / Plasma, DBS | High | High |
| LCHAD/TFP Deficiency | C16-OH, C18:1-OH, C18-OH-carnitine | Serum / Plasma, DBS | High | High |
Experimental Protocols
The gold-standard for the quantitative analysis of acylcarnitine biomarkers is tandem mass spectrometry (MS/MS).
Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS) by MS/MS
1. Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot into a well of a 96-well microtiter plate.
-
100 µL of a methanol solution containing deuterated internal standards is added to each well for extraction.
-
The plate is agitated for 30 minutes to ensure efficient extraction of acylcarnitines.
2. Derivatization:
-
The methanol is evaporated, and 50 µL of 3N HCl in n-butanol is added to each well.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic HCl is then evaporated under a stream of nitrogen.
3. Reconstitution and Analysis:
-
The dried residue is reconstituted in a mobile phase solvent.
-
The sample is then introduced into the tandem mass spectrometer.
4. Data Acquisition and Analysis:
-
The MS/MS is operated in precursor ion scanning mode or multiple reaction monitoring (MRM) to detect the characteristic fragment ion of butylated acylcarnitines (m/z 85).
-
The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding deuterated internal standard.
Signaling Pathways and Workflows
Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the pathway of mitochondrial fatty acid β-oxidation, highlighting the steps where defects can lead to the accumulation of specific acyl-CoA species.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Hypothetical Metabolism of (9Z)-Heptadecenoic Acid
This diagram proposes a potential metabolic pathway for (9Z)-Heptadecenoic acid, the precursor to this compound.
Caption: Hypothetical metabolism of (9Z)-Heptadecenoic acid.
Diagnostic Workflow for FAODs
The following diagram outlines a typical workflow for the diagnosis of FAODs, from initial screening to confirmatory testing.
Caption: Diagnostic workflow for fatty acid oxidation disorders.
Conclusion and Future Directions
While this compound is not currently a validated biomarker, its unique structure as an odd-chain, unsaturated fatty acyl-CoA presents an intriguing possibility for investigating novel or atypical fatty acid oxidation disorders. Further research is warranted to explore the metabolic fate of C17:1 fatty acids and to determine if this compound or its corresponding acylcarnitine accumulates in any specific disease states.
The established methodologies for acylcarnitine profiling by tandem mass spectrometry provide a robust platform for such investigations. Future studies should focus on targeted and untargeted metabolomics approaches in patient cohorts with unexplained metabolic phenotypes to potentially identify novel biomarkers like this compound and expand our understanding of fatty acid metabolism.
References
- 1. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Performance of serum and dried blood spot acylcarnitine profiles for detection of fatty acid β-oxidation disorders in adult patients with rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to (9Z)-Heptadecenoyl-CoA and Other Acyl-CoAs for Researchers
In the landscape of lipid metabolism, the function and fate of acyl-Coenzyme A (acyl-CoA) molecules are of paramount importance. While even-chain acyl-CoAs such as Palmitoyl-CoA, Oleoyl-CoA, and Stearoyl-CoA are well-characterized, the odd-chain monounsaturated acyl-CoA, (9Z)-Heptadecenoyl-CoA, presents unique metabolic properties that are of growing interest to the scientific community. This guide provides a detailed comparison of this compound with its even-chain counterparts, supported by experimental data and methodologies to assist researchers in the fields of biochemistry, drug development, and metabolic disease.
Core Biochemical and Metabolic Differences
The primary distinction between this compound and other common long-chain acyl-CoAs lies in its odd-numbered carbon chain. This structural feature leads to a divergent metabolic fate upon beta-oxidation, yielding propionyl-CoA instead of the acetyl-CoA produced from even-chain fatty acids.[1][2] This fundamental difference has significant implications for cellular metabolism, as propionyl-CoA enters the Krebs cycle via conversion to succinyl-CoA, a process requiring biotin and vitamin B12-dependent enzymes. In contrast, acetyl-CoA directly enters the Krebs cycle by condensing with oxaloacetate.
The biosynthesis of odd-chain fatty acids also differs, utilizing propionyl-CoA as a primer instead of acetyl-CoA for the initial condensation step with malonyl-CoA by fatty acid synthase.[2]
Comparative Data on Acyl-CoA Metabolism
While direct comparative kinetic data for this compound is limited in the literature, we can infer its metabolic behavior by comparing the well-studied metabolism of odd-chain versus even-chain fatty acids. The following tables summarize key metabolic parameters and cellular effects of representative even-chain acyl-CoAs.
Table 1: Comparison of Cellular Uptake and Metabolism of Parent Fatty Acids
| Fatty Acid | Chain Length & Saturation | Relative Cellular Uptake Rate | Primary Metabolic Fate | Reference |
| Heptadecenoic Acid (C17:1) | 17:1 (odd, mono-unsaturated) | Data not available | Beta-oxidation to Propionyl-CoA and Acetyl-CoA | [1] |
| Palmitic Acid (C16:0) | 16:0 (even, saturated) | High | Incorporation into phospholipids and triacylglycerols | |
| Oleic Acid (C18:1) | 18:1 (even, mono-unsaturated) | High | Higher rate of oxidation compared to saturated fatty acids | |
| Stearic Acid (C18:0) | 18:0 (even, saturated) | Slower than Palmitic and Oleic Acid | Desaturation to Oleic Acid, incorporation into lipids |
Table 2: Known Effects of Acyl-CoAs on Cellular Signaling and Synthesis
| Acyl-CoA | Cellular Process Affected | Observed Effect | Reference |
| This compound | Antifungal Activity | The parent fatty acid exhibits antifungal properties. | |
| Palmitoyl-CoA | Protein Kinase C (PKC) Activation | Can acylate and activate certain PKC isoforms. | |
| Palmitoyl-CoA | Ceramide Synthesis | Serves as a primary substrate for de novo ceramide synthesis. | |
| Oleoyl-CoA | Protein Kinase C (PKC) Activation | Can activate PKC. | |
| Stearoyl-CoA | Ceramide Synthesis | Substrate for ceramide synthases. |
Signaling Pathways and Metabolic Fates
The distinct metabolic end-products of odd- and even-chain acyl-CoA beta-oxidation lead to their involvement in different cellular pathways.
References
A Comparative Guide to the Beta-Oxidation of (9Z)-Heptadecenoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial beta-oxidation of (9Z)-Heptadecenoyl-CoA, an odd-chain monounsaturated fatty acyl-CoA, and Palmitoyl-CoA, a saturated even-chain fatty acyl-CoA. Understanding the distinct metabolic pathways of these molecules is crucial for research into lipid metabolism, cellular bioenergetics, and the development of therapies targeting metabolic disorders.
Introduction to the Substrates
Palmitoyl-CoA is the activated form of palmitic acid, a 16-carbon saturated fatty acid. It serves as a standard model for studying fatty acid oxidation (FAO), a core process of energy production in tissues like the heart, liver, and skeletal muscle.[1][2][3] Its catabolism follows the well-established beta-oxidation spiral, yielding exclusively acetyl-CoA.[3][4]
This compound is the activated form of heptadecenoic acid, a 17-carbon monounsaturated fatty acid. Its structure presents two key differences from palmitoyl-CoA: an odd number of carbons and a cis-double bond. These features necessitate additional enzymatic steps for its complete oxidation.[5][6]
Comparison of Beta-Oxidation Pathways
The beta-oxidation of both fatty acyl-CoAs occurs in the mitochondrial matrix and involves a recurring four-step sequence: oxidation, hydration, oxidation, and thiolysis.[2][4][7] However, the structural differences between the two substrates lead to significant pathway divergence.
Palmitoyl-CoA (C16:0-CoA): Undergoes seven cycles of conventional beta-oxidation. Each cycle shortens the acyl chain by two carbons, producing one molecule each of FADH₂, NADH, and acetyl-CoA.[8][9] The final cycle cleaves a four-carbon chain into two molecules of acetyl-CoA.[7]
This compound (C17:1Δ⁹-CoA): The oxidation of this molecule is more complex.
-
Initial Cycles: Beta-oxidation proceeds for three standard cycles.
-
Handling the Double Bond: After three cycles, a cis-Δ³-enoyl-CoA intermediate is formed, which is not a substrate for acyl-CoA dehydrogenase.[9][10] The auxiliary enzyme Enoyl-CoA Isomerase is required to convert this intermediate into trans-Δ²-enoyl-CoA, allowing beta-oxidation to resume.[6][10] This bypasses the first FADH₂-generating step of a standard cycle.[10]
-
Final Cycle: The pathway continues until a final five-carbon acyl-CoA chain remains. The last thiolysis step releases one molecule of acetyl-CoA and one molecule of propionyl-CoA .[5][7][11]
The resulting propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA), through a series of reactions requiring the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[5][12] This makes the propionyl-CoA portion of odd-chain fatty acids glucogenic, as succinyl-CoA can be converted to glucose.[10][11]
Quantitative Data Presentation
The metabolic differences result in distinct energy yields and product profiles. The calculations below assume that NADH yields 2.5 ATP and FADH₂ yields 1.5 ATP upon re-oxidation in the electron transport chain.[8][13]
| Parameter | Palmitoyl-CoA (C16:0) | This compound (C17:1) |
| Number of Carbons | 16 | 17 |
| Unsaturation | Saturated | Monounsaturated (1 double bond) |
| Beta-Oxidation Cycles | 7 | 7 |
| FADH₂ Produced | 7 | 6 |
| NADH Produced | 7 | 7 |
| Acetyl-CoA Produced | 8 | 7 |
| Propionyl-CoA Produced | 0 | 1 |
| Auxiliary Enzymes | None | Enoyl-CoA Isomerase |
| Gross ATP from Cycles | (7 x 1.5) + (7 x 2.5) = 28 ATP | (6 x 1.5) + (7 x 2.5) = 26.5 ATP |
| Gross ATP from Acetyl-CoA | 8 x 10 = 80 ATP | 7 x 10 = 70 ATP |
| Gross ATP from Propionyl-CoA | 0 ATP | ~5 ATP (as Succinyl-CoA) |
| Total Gross ATP | 108 ATP | 101.5 ATP |
| Net ATP Yield * | 106 ATP | 99.5 ATP |
*Net ATP Yield accounts for the 2 ATP equivalents consumed during the initial fatty acid activation.[8]
Experimental Protocols
Measurement of Fatty Acid Oxidation Rate using Radiolabeled Substrates
This method quantifies the rate of FAO by measuring the production of radiolabeled acid-soluble metabolites (ASMs) from a 14C-labeled fatty acid substrate.[14][15]
I. Materials:
-
Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria.
-
14C-labeled palmitic acid or heptadecanoic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
L-Carnitine solution.
-
Reaction buffer (e.g., M199 or DMEM).[16]
-
Perchloric acid (HClO₄) to stop the reaction.[14]
-
Scintillation fluid and counter.
II. Protocol Outline:
-
Substrate Preparation: Prepare a solution of 14C-labeled fatty acid complexed with BSA. This is achieved by incubating the fatty acid with a BSA solution to ensure solubility.[14][15]
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.[17]
-
Initiation of Assay: Wash cells to remove culture media. Add the reaction buffer containing the 14C-fatty acid-BSA complex and L-carnitine to each well to start the oxidation process.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours) to allow for cellular uptake and oxidation of the radiolabeled substrate.
-
Termination: Stop the reaction by adding a strong acid, such as perchloric acid, to the wells. This lyses the cells and precipitates macromolecules, leaving the shorter, acid-soluble metabolites (like 14C-acetyl-CoA) in the supernatant.[14]
-
Quantification: Centrifuge the plate to pellet the precipitated material. Transfer a known volume of the supernatant to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.[14][16] The counts per minute (CPM) are proportional to the rate of fatty acid oxidation.
-
Normalization: Results are typically normalized to the total protein content of the cells in each well.
Conclusion
The beta-oxidation of this compound and Palmitoyl-CoA highlights the metabolic versatility of mitochondria in handling different fatty acid structures. Palmitoyl-CoA undergoes a straightforward catabolic process, yielding a high ATP return entirely through acetyl-CoA. In contrast, this compound requires auxiliary enzymatic machinery to manage its cis-double bond and produces both acetyl-CoA and propionyl-CoA. This leads to a slightly lower net ATP yield but provides a glucogenic precursor, linking odd-chain fatty acid metabolism directly to carbohydrate homeostasis. These distinctions are fundamental for researchers investigating metabolic flux, inborn errors of metabolism, and the distinct physiological roles of various dietary fatty acids.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. notesmed.com [notesmed.com]
- 5. aocs.org [aocs.org]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. funaab.edu.ng [funaab.edu.ng]
- 10. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 11. reddit.com [reddit.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. The Overall Efficiency of Oxidative Phosphorylation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Activity of (9Z)-Heptadecenoyl-CoA and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of (9Z)-Heptadecenoyl-CoA and its structural analogs. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on structurally related long-chain fatty acyl-CoAs to provide an inferred comparison of their biological activities. The primary focus is on key enzymes involved in fatty acid metabolism, including long-chain acyl-CoA synthetases (ACSLs), acyl-CoA oxidases (ACOX), carnitine palmitoyltransferase I (CPT I), and acetyl-CoA carboxylase (ACC).
Introduction to this compound and its Significance
This compound is the activated form of (9Z)-heptadecenoic acid, an odd-chain monounsaturated fatty acid. Odd-chain fatty acids, while less abundant than their even-chain counterparts, play a role in various physiological processes. Their metabolism uniquely yields propionyl-CoA, which can enter the Krebs cycle, highlighting a distinct metabolic fate compared to the acetyl-CoA produced from even-chain fatty acids. Understanding the activity of this compound and its analogs is crucial for elucidating their roles in lipid metabolism, signaling pathways, and the development of therapeutic agents targeting metabolic disorders.
Comparative Enzymatic Activity of Long-Chain Fatty Acyl-CoAs
The biological activity of a fatty acyl-CoA is determined by its interaction with various enzymes. The following tables summarize the kinetic parameters of different long-chain acyl-CoA synthetase (ACSL) isoforms for a range of fatty acid substrates. This data provides a basis for inferring the potential activity of this compound and its structural analogs. The key structural features influencing activity are acyl chain length and the degree of unsaturation.
Table 1: Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase Variants [1]
| Fatty Acid Substrate | ACSL6V1 (Vmax/Km) | ACSL6V2 (Vmax/Km) |
| Oleic Acid (18:1) | High | High |
| Linoleic Acid (18:2) | Highest | Moderate |
| Arachidonic Acid (20:4) | Low | Low |
| Docosahexaenoic Acid (22:6) | Moderate | Highest |
Note: This table illustrates that different splice variants of the same ACSL isoform can have distinct substrate preferences. Vmax/Km is a measure of catalytic efficiency.
Table 2: General Substrate Preferences of ACSL Isoforms [2][3]
| ACSL Isoform | Preferred Substrates |
| ACSL1 | Saturated and monounsaturated fatty acids (e.g., palmitate, oleate) |
| ACSL3 | Broad specificity |
| ACSL4 | Polyunsaturated fatty acids (e.g., arachidonate) |
| ACSL5 | Saturated and monounsaturated fatty acids (e.g., palmitate, oleate) |
| ACSL6 | Broader specificity, with variants showing preference for different polyunsaturated fatty acids |
Based on this data, it can be inferred that this compound, as a C17:1 fatty acyl-CoA, would likely be a substrate for several ACSL isoforms, particularly those that prefer monounsaturated fatty acids, such as ACSL1 and ACSL5. Its activity relative to other C17 and C18 analogs would depend on the specific isoform and the subtle effects of chain length and double bond position.
Signaling Pathways and Metabolic Regulation
Long-chain fatty acyl-CoAs are not only metabolic intermediates but also important signaling molecules and regulators of key metabolic enzymes.
Fatty Acid Metabolism and Activation Pathway
The diagram below illustrates the central role of ACSLs in activating fatty acids and channeling them towards various metabolic fates.
Experimental Protocols
Accurate assessment of the activity of this compound and its analogs requires robust experimental methodologies. Below are detailed protocols for key enzyme assays.
Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay (Radiometric)
This assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.[4]
Materials:
-
Cell or tissue lysate containing ACSL activity
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 200 mM KCl)
-
ATP solution (10 mM)
-
Coenzyme A (CoA) solution (1 mM)
-
Radiolabeled fatty acid (e.g., [3H]heptadecanoic acid) complexed to bovine serum albumin (BSA)
-
Dole's reagent (isopropanol:heptane:1 M H2SO4, 40:10:1)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, ATP solution, and CoA solution.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's reagent. This will extract both the unreacted fatty acid and the newly synthesized acyl-CoA.
-
Add heptane and water to the tube and vortex to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA synthesized based on the specific activity of the radiolabeled fatty acid.
Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H2O2) during the oxidation of an acyl-CoA substrate.[2]
Materials:
-
Peroxisomal fraction or purified ACOX
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Fatty acyl-CoA substrate (e.g., heptadecenoyl-CoA)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (a fluorogenic substrate for HRP)
-
H2O2 standard solution
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and 4-hydroxyphenylacetic acid in a microplate well.
-
Add the peroxisomal fraction or purified ACOX to the reaction mixture.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/400 nm for the product of 4-hydroxyphenylacetic acid oxidation).
-
Generate a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.
-
Calculate the ACOX activity as the rate of H2O2 production.
Conclusion
References
Detecting (9Z)-Heptadecenoyl-CoA: A Comparative Guide to Immunoassay and Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, the accurate detection and quantification of (9Z)-Heptadecenoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing our understanding of various physiological and pathological processes. While immunoassays are a common tool for biomolecule detection, their application to small molecules like acyl-CoAs presents significant challenges. This guide provides an objective comparison between a hypothetical immunoassay-based approach and the well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, supported by experimental principles and data.
Introduction
This compound is a long-chain acyl-CoA that plays a role in fatty acid elongation and desaturation pathways. Its accurate measurement is essential for studying lipid metabolism, cellular signaling, and the development of therapeutic interventions for metabolic diseases. The ideal detection method should be highly specific, sensitive, and reproducible. This guide explores the theoretical application of an immunoassay for this compound and contrasts it with the practical and widely adopted LC-MS/MS methodology.
The Challenge of Antibody-Based Detection for this compound
Currently, there are no commercially available antibodies specifically targeting this compound. The development of such an antibody is fraught with challenges due to the molecule's small size and non-immunogenic nature. To elicit an immune response, small molecules, known as haptens, must be conjugated to a larger carrier protein.[1][2][3] This process, however, can lead to the production of antibodies with significant cross-reactivity.
High Potential for Cross-Reactivity
The acyl-CoA family consists of numerous structurally similar molecules, differing only in the length and saturation of their fatty acid chains. An antibody generated against this compound would have a high probability of cross-reacting with other endogenous acyl-CoAs, such as palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), and oleoyl-CoA (C18:1). This lack of specificity would lead to inaccurate quantification and potentially misleading biological interpretations. Studies on antibodies against other lipids, like lipid A, have demonstrated the complexities and potential for cross-reactivity with related structures.[4][5][6]
Comparison of Methodologies: Immunoassay vs. LC-MS/MS
The following table summarizes the key performance characteristics of a hypothetical immunoassay compared to a standard LC-MS/MS approach for the detection of this compound.
| Feature | Hypothetical Immunoassay for this compound | LC-MS/MS for Acyl-CoA Analysis |
| Specificity | Low to Moderate (High potential for cross-reactivity with other acyl-CoAs) | Very High (Capable of distinguishing between structurally similar acyl-CoAs based on mass-to-charge ratio and fragmentation patterns)[2][4] |
| Sensitivity | Potentially High | Very High (Detection limits in the sub-nanomolar to nanomolar range)[3][7] |
| Quantification | Semi-quantitative to Quantitative (Dependent on antibody specificity) | Absolute Quantification (Using stable isotope-labeled internal standards)[5][8][9] |
| Throughput | High (Amenable to plate-based formats like ELISA) | Moderate to High (Dependent on chromatographic run time) |
| Development Cost | High (Antibody development is resource-intensive) | High (Initial instrument purchase) |
| Per-Sample Cost | Low to Moderate | Moderate |
| Multiplexing | Limited (Difficult to develop multiple specific antibodies) | High (Simultaneous analysis of a broad range of acyl-CoAs in a single run)[1][10] |
| Availability | Not Commercially Available | Widely available as a standard analytical service and in-house capability |
Experimental Protocols
Hypothetical Immunoassay Protocol (Competitive ELISA)
This protocol is a theoretical outline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Samples or standards containing free this compound are added to the wells, followed by the addition of a specific primary antibody against this compound. The free this compound in the sample competes with the coated conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Standard LC-MS/MS Protocol for Acyl-CoA Analysis
This protocol provides a general workflow for the quantification of acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry.
-
Sample Preparation:
-
Cells or tissues are homogenized in a cold extraction buffer, often containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).[5][8][9]
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile/methanol/water mixture).[11]
-
The supernatant containing the acyl-CoAs is collected and dried.
-
The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
The reconstituted sample is injected into a reversed-phase LC column.
-
A gradient of mobile phases is used to separate the different acyl-CoA species based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting acyl-CoAs are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the target acyl-CoA) is selected and fragmented.
-
A specific product ion, characteristic of the fragmentation of the acyl-CoA, is then detected. This highly specific transition allows for precise quantification even in complex biological matrices.[7][10]
-
-
Data Analysis:
-
The peak areas of the endogenous acyl-CoAs are compared to the peak areas of the corresponding stable isotope-labeled internal standards to calculate the absolute concentration.
-
Visualizing the Concepts
To further clarify the discussed topics, the following diagrams illustrate the relevant pathways and workflows.
Conclusion
For the specific and accurate quantification of this compound, LC-MS/MS stands as the superior and currently the only viable method. The inherent challenges in developing highly specific antibodies against small lipid molecules like acyl-CoAs make the immunoassay approach prone to significant cross-reactivity, which could compromise data integrity. LC-MS/MS, with its ability to separate and specifically detect molecules based on their mass and fragmentation patterns, offers the necessary precision and reliability for rigorous scientific investigation in the fields of metabolic research and drug development. While a highly specific monoclonal antibody could theoretically offer a high-throughput screening platform, its development remains a formidable challenge.[12][13] Therefore, for researchers requiring accurate and reliable quantification of this compound and other acyl-CoAs, LC-MS/MS is the recommended methodology.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters [escholarship.org]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthetic (9Z)-Heptadecenoyl-CoA: A Comparative Guide to Long-Chain Monounsaturated Acyl-CoA Synthesis and Characterization
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous structural confirmation of lipid molecules such as (9Z)-Heptadecenoyl-CoA are paramount for advancing metabolic research and therapeutic development. This guide provides a comparative overview of the chemical synthesis and structural elucidation of (9Z)-Heytadecenoyl-CoA and its alternatives, Oleoyl-CoA and Palmitoleoyl-CoA, supported by detailed experimental protocols and data presentation.
Long-chain monounsaturated fatty acyl-CoAs are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid synthesis. Their accurate synthesis and characterization are essential for in-vitro studies, enzyme assays, and as standards in metabolomic analyses. This guide focuses on this compound, a C17:1 acyl-CoA, and compares its synthesis and structural verification with the more common C18:1 analogue, Oleoyl-CoA, and the C16:1 analogue, Palmitoleoyl-CoA.
Comparative Overview of Synthesis and Structural Confirmation
The synthesis of long-chain fatty acyl-CoAs is typically achieved through the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A. The structural integrity of the synthetic product is then confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Feature | This compound | Oleoyl-CoA ((9Z)-Octadecenoyl-CoA) | Palmitoleoyl-CoA ((9Z)-Hexadecenoyl-CoA) |
| Precursor Fatty Acid | (9Z)-Heptadecenoic Acid | Oleic Acid | Palmitoleic Acid |
| Synthesis Method | Acylimidazole Method | Acylimidazole or N-hydroxysuccinimide ester method | Acylimidazole or N-hydroxysuccinimide ester method |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Detailed methodologies for the synthesis and structural analysis are crucial for reproducibility. Below are generalized yet detailed protocols based on established methods for long-chain fatty acyl-CoA synthesis.
Protocol 1: Synthesis of Long-Chain Monounsaturated Acyl-CoA via the Acylimidazole Method
This method, adapted from Kawaguchi et al. (1981), is applicable for the synthesis of various acyl-CoA thioesters.[1][2]
Materials:
-
(9Z)-Heptadecenoic acid (or Oleic acid/Palmitoleic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (Li salt)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
Methanol
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
-
HPLC grade water and acetonitrile
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve the fatty acid (e.g., (9Z)-Heptadecenoic acid) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) in a 1:1.2 molar ratio to the fatty acid.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour to form the acylimidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A trilithium salt in water and adjust the pH to 8.0 with a sodium bicarbonate solution.
-
Add the freshly prepared acylimidazole solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Purification:
-
The resulting acyl-CoA can be purified by reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.
-
Collect and lyophilize the fractions containing the pure acyl-CoA.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Sample Preparation:
-
Dissolve the lyophilized acyl-CoA in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify characteristic proton signals. Key signals to confirm the structure include:
-
Olefinic protons (-CH=CH-) of the cis double bond.
-
Protons adjacent to the thioester carbonyl group (-CH₂-C(O)S-).
-
Protons of the pantetheine and adenosine moieties of Coenzyme A.
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton. Key signals include:
-
Thioester carbonyl carbon (-C (O)S-).
-
Olefinic carbons (-C H=C H-).
-
Carbons of the aliphatic chain and the Coenzyme A moiety.
-
Protocol 3: Structural Confirmation by Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the acyl-CoA in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water.
Analysis:
-
Perform ESI-MS analysis in either positive or negative ion mode.
-
The molecular ion corresponding to the calculated mass of the acyl-CoA should be observed.
-
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by observing characteristic fragmentation patterns, such as the loss of the phosphopantetheine group.
Data Presentation
Table 1: Key ¹H NMR Chemical Shifts (δ, ppm) for Long-Chain Monounsaturated Acyl-CoAs in D₂O
| Proton | Oleoyl-CoA ((9Z)-Octadecenoyl-CoA) | Palmitoleoyl-CoA ((9Z)-Hexadecenoyl-CoA) | Expected for this compound |
| Olefinic (-CH=CH-) | ~5.35 (m) | ~5.34 (m) | ~5.35 (m) |
| α-CH₂ to Thioester | ~2.85 (t) | ~2.85 (t) | ~2.85 (t) |
| Allylic (-CH₂-CH=) | ~2.01 (m) | ~2.00 (m) | ~2.01 (m) |
| Terminal -CH₃ | ~0.88 (t) | ~0.87 (t) | ~0.88 (t) |
Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) for Long-Chain Monounsaturated Acyl-CoAs in D₂O
| Carbon | Oleoyl-CoA ((9Z)-Octadecenoyl-CoA) | Palmitoleoyl-CoA ((9Z)-Hexadecenoyl-CoA) | Expected for this compound |
| Thioester C=O | ~204 | ~204 | ~204 |
| Olefinic (-C=C-) | ~130 | ~130 | ~130 |
| α-C to Thioester | ~45 | ~45 | ~45 |
| Aliphatic Chain | ~14-35 | ~14-35 | ~14-35 |
Table 3: Mass Spectrometry Data for Long-Chain Monounsaturated Acyl-CoAs
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M-H]⁻ (m/z) |
| This compound | C₃₈H₆₆N₇O₁₇P₃S | 1017.3452 | ~1016.3 |
| Oleoyl-CoA | C₃₉H₆₈N₇O₁₇P₃S | 1031.3609 | ~1030.4 |
| Palmitoleoyl-CoA | C₃₇H₆₄N₇O₁₇P₃S | 1003.3296 | ~1002.3 |
Visualizations
Synthesis and Purification Workflow
References
Comparative Analysis of (9Z)-Heptadecenoyl-CoA Levels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required for a comparative analysis of (9Z)-Heptadecenoyl-CoA levels across different tissues. While direct quantitative data for this specific long-chain acyl-CoA is not extensively available in current literature, this document outlines the established experimental protocols and metabolic context necessary to conduct such an investigation. We will delve into the analytical techniques for acyl-CoA quantification, the known distribution of its precursor fatty acid, and the potential metabolic pathways in which this compound may be involved.
Quantitative Data on this compound Precursor
Direct quantification of this compound across various tissues is not well-documented. However, its precursor, (9Z)-heptadecenoic acid (C17:1), is a known odd-chain monounsaturated fatty acid found in trace amounts in human and animal tissues.[1][2] Odd-chain fatty acids are present at very low levels, typically less than 1% of the total fatty acids in human plasma.[2] The table below summarizes tissues that have been analyzed for their fatty acid composition, including odd-chain fatty acids, in various studies. This provides a basis for selecting tissues for a comparative analysis of this compound.
| Tissue Type | Species | Relevant Findings on Odd-Chain Fatty Acids |
| Adipose Tissue (various depots) | Human, Mouse | Fatty acid composition, including odd-chain fatty acids, varies between different adipose depots.[3][4][5] |
| Liver | Human, Mouse | The liver is a key site for fatty acid metabolism, including de novo lipogenesis and α-oxidation, which can produce odd-chain fatty acids.[6][7] |
| Plasma/Blood | Human | Circulating levels of odd-chain fatty acids are considered biomarkers for dietary intake and are associated with various health outcomes.[1][2] |
| Milk | Human, Ruminants | Ruminant milk and fat are dietary sources of odd-chain fatty acids.[8][9][10] |
Experimental Protocols
The quantification of long-chain acyl-CoAs like this compound requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Homogenization and Extraction
-
Objective: To extract acyl-CoAs from tissue samples while minimizing degradation.
-
Protocol:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue in an ice-cold extraction solvent, typically a mixture of isopropanol and an aqueous buffer.
-
The homogenization is performed using a mechanical homogenizer.
-
Following homogenization, a solid-phase extraction (SPE) is employed to isolate and concentrate the acyl-CoAs from the crude extract. C18 or polymeric SPE cartridges are commonly used for this purpose.
-
The purified acyl-CoA fraction is then dried under nitrogen and reconstituted in a solvent suitable for LC-MS/MS analysis.
-
Quantitative Analysis by LC-MS/MS
-
Objective: To separate and quantify individual acyl-CoA species.
-
Protocol:
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is typically used with a gradient elution of two mobile phases, such as water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA. For this compound, the precursor ion would be its molecular mass, and the product ion would correspond to a characteristic fragment, often the Coenzyme A moiety. Stable isotope-labeled internal standards are crucial for accurate quantification.
-
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow for Acyl-CoA Quantification
Caption: Workflow for tissue acyl-CoA analysis.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific differences in the fatty acid composition of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid composition of adipose tissue in humans: differences between subcutaneous sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adipose tissue fatty acid chain length and mono-unsaturation increases with obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distribution of C17 fatty acids in the liver of a child with propionicacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Margaric acid - Wikipedia [en.wikipedia.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. research.wur.nl [research.wur.nl]
A Comparative Analysis of the Biological Activity of (9Z)-Heptadecenoyl-CoA and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of (9Z)-Heptadecenoyl-CoA and its stereoisomers. Direct comparative studies on the CoA-activated forms are limited; therefore, this analysis draws upon experimental data from studies on the corresponding free fatty acids, (9Z)-heptadecenoic acid and its isomers, as well as established principles of fatty acid metabolism and signaling.
Introduction
This compound is the activated form of (9Z)-heptadecenoic acid (cis-C17:1), an odd-chain monounsaturated fatty acid. The stereochemistry of the double bond, specifically the cis versus trans configuration, is a critical determinant of a fatty acid's physical properties and its subsequent biological functions. While (9Z)-heptadecenoic acid is found in some natural sources, its biological significance and that of its stereoisomers are areas of emerging research. This guide synthesizes the available evidence to provide a framework for understanding the potential differential effects of these molecules.
Data Presentation
| Feature | This compound (cis isomer) | (9E)-Heptadecenoyl-CoA (trans isomer) | Other Positional Isomers (e.g., 10-cis) |
| Metabolic Incorporation | Likely incorporated into complex lipids and serves as a substrate for various enzymatic pathways. | May be metabolized differently, potentially inhibiting certain enzymes. Trans isomers of other fatty acids are known to be poor substrates for some enzymes.[1][2] | Dependent on the position of the double bond; may have unique metabolic fates. For example, the accumulation of 10-cis-heptadecenoic acid has been observed in cancer cells treated with heptadecanoic acid.[3] |
| Enzyme Specificity | Expected to be a substrate for acyl-CoA dehydrogenases and other enzymes of β-oxidation. | May be a poor substrate or an inhibitor of enzymes like Δ6-desaturase, similar to other trans fatty acids.[2] | Enzyme specificity will vary based on the double bond position. |
| Signaling Pathways | May influence signaling pathways related to inflammation and cell proliferation. (9Z)-heptadecenoic acid has been noted for its anti-inflammatory and antifungal properties. | Trans fatty acids are generally associated with pro-inflammatory responses and adverse effects on lipid profiles, such as increasing LDL and decreasing HDL cholesterol.[4] | The signaling effects are likely to be highly specific to the isomer. |
| Cellular Effects | (9Z)-heptadecenoic acid has demonstrated antifungal activity. | Trans fatty acids have been implicated in various metabolic and functional disorders.[4] | The effects are not well characterized but are expected to be distinct from the 9Z and 9E isomers. |
Experimental Protocols
While specific protocols for the direct comparison of this compound stereoisomers are not published, the following methodologies are standard in the field for assessing the biological activity of fatty acids and their CoA esters.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Relevant cell lines (e.g., hepatocytes, adipocytes, cancer cell lines) are cultured in appropriate media.
-
Fatty Acid Preparation: (9Z)-heptadecenoic acid and its stereoisomers are dissolved in a suitable solvent (e.g., ethanol) and complexed with bovine serum albumin (BSA) to facilitate their delivery in culture media.
-
Treatment: Cells are incubated with the fatty acid-BSA complexes at various concentrations and for different durations.
Analysis of Cellular Proliferation
-
MTT Assay: To assess cell viability and proliferation, cells are treated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured.
-
Thymidine Incorporation Assay: The rate of DNA synthesis is measured by the incorporation of [3H]thymidine.
Lipid Extraction and Analysis
-
Lipid Extraction: Cellular lipids are extracted using methods such as the Bligh-Dyer or Folch procedures.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are analyzed by GC-MS to determine the fatty acid composition of the cells.
Enzyme Activity Assays
-
Acyl-CoA Synthetase Activity: The conversion of a fatty acid to its acyl-CoA derivative is measured by monitoring the consumption of ATP or the formation of the acyl-CoA product.
-
Acyl-CoA Dehydrogenase Activity: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by following the reduction of an electron acceptor.
Visualization of Pathways and Workflows
Hypothesized Differential Metabolism of Heptadecenoyl-CoA Isomers
The following diagram illustrates the potential divergence in the metabolic pathways of this compound and its trans isomer, (9E)-Heptadecenoyl-CoA. The cis isomer is expected to proceed through standard β-oxidation, while the trans isomer may be a poorer substrate for key enzymes.
Caption: Differential metabolism of cis and trans heptadecenoyl-CoA isomers.
Experimental Workflow for Comparing Biological Activity
This diagram outlines a typical experimental workflow to compare the cellular effects of this compound stereoisomers.
References
- 1. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Role of (9Z)-Heptadecenoyl-CoA in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (9Z)-Heptadecenoyl-CoA and its precursor, heptadecanoic acid (C17:0), in the context of cancer and metabolic disease models. It aims to offer an objective overview of their performance against other fatty acids and therapeutic alternatives, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and further investigation of these findings.
Introduction to this compound and its Precursor
This compound is the activated form of (9Z)-heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid. Odd-chain fatty acids, once considered minor components of the human diet and metabolism, are gaining increasing attention for their potential roles in health and disease. Their metabolism differs from that of the more common even-chain fatty acids, notably in the final product of their beta-oxidation, propionyl-CoA, which can replenish Krebs cycle intermediates and may have unique metabolic implications.
Research has primarily focused on the saturated odd-chain fatty acid, heptadecanoic acid (C17:0), due to its association with the consumption of dairy products and its potential links to a reduced risk of metabolic diseases. However, the direct effects of both saturated (C17:0) and monounsaturated (C17:1) odd-chain fatty acids are the subject of ongoing investigation, with some studies suggesting anti-cancer properties while others show conflicting results in the context of metabolic disorders. This guide will delve into the existing evidence to provide a clearer picture of their potential therapeutic roles.
Data Presentation: Comparative Efficacy in Disease Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of heptadecanoic acid (C17:0), as a proxy for this compound, in cancer and metabolic disease models.
Table 1: Anti-Cancer Effects of Heptadecanoic Acid (C17:0) in Non-Small-Cell Lung Cancer (NSCLC) and Pancreatic Cancer Cells
| Cell Line | Treatment | Concentration | Effect | Signaling Pathway Affected | Reference |
| PC-9 (NSCLC) | Heptadecanoic Acid (C17:0) | IC50 ≈ 50 µM | Inhibition of cell proliferation, induction of apoptosis | Suppression of PI3K/Akt signaling | [1][2] |
| PC-9/GR (Gefitinib-Resistant NSCLC) | Heptadecanoic Acid (C17:0) | IC50 ≈ 50 µM | Inhibition of cell proliferation, induction of apoptosis | Suppression of PI3K/Akt signaling | [1][2] |
| Panc-1 (Pancreatic Cancer) | Heptadecanoic Acid (C17:0) | IC50 ≈ 80 µM | Stronger cytotoxic effects compared to C15:0, C16:0, C18:0, C18:1, C18:2 | Inhibition of Hippo pathway, induction of apoptosis | [3] |
| MIA PaCa-2 (Pancreatic Cancer) | Heptadecanoic Acid (C17:0) | IC50 = 77.47 ± 2.10 µM | Stronger cytotoxic effects compared to other fatty acids | Inhibition of Hippo pathway, induction of apoptosis | [3] |
| GR-MIA PaCa-2 (Gemcitabine-Resistant Pancreatic Cancer) | Heptadecanoic Acid (C17:0) | IC50 = 71.45 ± 6.37 µM | Higher antiproliferative efficacy than in parental cells | Inhibition of Hippo pathway, induction of apoptosis | [3] |
Table 2: Effects of Heptadecanoic Acid (C17:0) Supplementation in a High-Fat Diet-Induced Metabolic Disease Model in Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + C17:0 Supplementation | Outcome of C17:0 Supplementation | Reference |
| Body Weight Gain | Significant increase | No significant difference from HFD control | Did not prevent diet-induced weight gain | [4][5] |
| Hepatic Lipid Accumulation | Significant increase | No improvement compared to HFD control | Did not prevent diet-induced hepatic steatosis | [4][5] |
| Insulin Resistance | Significant increase | No improvement in insulin sensitivity | Did not improve diet-induced insulin resistance | [4][5] |
| Hepatic Inflammation | Increased | Did not reduce inflammatory markers | Did not ameliorate diet-induced liver inflammation | [4][5] |
| Insulin-stimulated AKT phosphorylation (in primary hepatocytes) | Baseline | No enhancement compared to palmitate control | Did not improve insulin signaling in vitro | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the action of heptadecanoic acid and a typical experimental workflow for its validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound or its precursor on the viability and proliferation of cancer cells.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[1][2][3]
Materials:
-
Cancer cell lines (e.g., PC-9, Panc-1)
-
Complete culture medium
-
96-well plates
-
This compound or Heptadecanoic acid (C17:0) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (and vehicle control). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Akt Signaling Pathway
Objective: To determine the effect of this compound or its precursor on the activation of key proteins in the Akt signaling pathway.
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane where specific proteins are detected using antibodies.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
High-Fat Diet-Induced Insulin Resistance in Mice
Objective: To evaluate the in vivo effect of this compound or its precursor on metabolic parameters in a diet-induced model of insulin resistance.
Principle: Feeding mice a high-fat diet induces obesity, hyperglycemia, and insulin resistance, mimicking key features of human metabolic syndrome.
Materials:
-
Male C57BL/6J mice
-
Standard chow diet
-
High-fat diet (e.g., 45-60% of calories from fat)
-
Test compound for oral gavage or dietary supplementation
-
Glucometer and glucose strips
-
Insulin
-
ELISA kits for insulin and other biomarkers
Procedure:
-
Acclimation and Diet: Acclimatize mice for one week on a standard chow diet. Then, divide them into groups and feed them either a control diet or a high-fat diet for a period of 8-12 weeks to induce insulin resistance.
-
Treatment: Administer the test compound (or vehicle) daily via oral gavage or as a dietary supplement.
-
Metabolic Monitoring: Monitor body weight and food intake regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, administer a glucose bolus (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Sample Collection: At the end of the study, collect blood and tissues (liver, adipose tissue) for analysis of lipids, insulin, and inflammatory markers.
Fatty Acid Analysis by Gas Chromatography (GC)
Objective: To determine the fatty acid composition of cells or tissues after treatment.
Principle: Fatty acids are extracted and converted to volatile fatty acid methyl esters (FAMEs), which are then separated and quantified by gas chromatography.
Materials:
-
Cell pellets or tissue samples
-
Methanol containing 2% (v/v) H₂SO₄
-
Hexane
-
Internal standard (e.g., C19:0)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column
Procedure:
-
Lipid Extraction and Transesterification: Homogenize the sample and add the internal standard. Add methanolic H₂SO₄ and heat at 80°C for 1 hour to convert fatty acids to FAMEs.
-
FAME Extraction: After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
GC Analysis: Inject the hexane extract containing FAMEs into the GC. The FAMEs are separated based on their chain length and degree of unsaturation.
-
Quantification: Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.
Conclusion
The available evidence suggests a potential dual role for heptadecanoic acid (C17:0), and by extension this compound, in disease. In the context of certain cancers, it demonstrates promising anti-proliferative and pro-apoptotic effects, warranting further investigation as a potential therapeutic or adjuvant agent. Conversely, in a diet-induced model of metabolic disease, C17:0 supplementation did not ameliorate key features of insulin resistance and hepatic steatosis. This highlights the complexity of fatty acid signaling and metabolism and underscores the need for disease-specific validation. The provided protocols offer a framework for researchers to further explore the therapeutic potential and underlying mechanisms of this compound in various disease models. Future studies should focus on direct comparisons with existing therapies and elucidation of the specific molecular targets of this odd-chain fatty acyl-CoA.
References
(9Z)-Heptadecenoyl-CoA: A Comparative Review of an Odd-Chain Acyl-CoA
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
(9Z)-Heptadecenoyl-CoA, an acyl-CoA derivative of the odd-chain unsaturated fatty acid (9Z)-heptadecenoic acid (margaroleic acid), is an intriguing molecule in the landscape of lipid metabolism. While extensive research has focused on its even-chain counterparts like palmitoyl-CoA and oleoyl-CoA, this compound remains a less-chartered territory. This guide provides a comprehensive comparison of the available scientific literature on this compound, drawing inferences from studies on its precursor fatty acid and placing it in context with more well-understood acyl-CoAs. It is important to note that direct comparative studies on the biological effects and enzyme kinetics of this compound are currently limited.
Synthesis and Metabolism: An Overview
The metabolism of odd-chain fatty acids, including (9Z)-heptadecenoic acid, culminates in the production of propionyl-CoA, in contrast to the acetyl-CoA generated from even-chain fatty acids. This distinction is significant as propionyl-CoA can enter the Krebs cycle via succinyl-CoA, highlighting a unique metabolic fate.
dot
Caption: Synthesis of this compound from its precursor fatty acid.
Comparative Biological Functions
Direct studies on the biological roles of this compound are scarce. However, insights can be gleaned from the known functions of its precursor, (9Z)-heptadecenoic acid, and by comparing it with the well-documented effects of other long-chain acyl-CoAs.
Table 1: Comparative Overview of Fatty Acyl-CoA Precursors and Their Known Effects
| Feature | (9Z)-Heptadecenoic Acid (C17:1) | Palmitic Acid (C16:0) | Oleic Acid (C18:1) |
| Primary Sources | Dairy products, some plants and fungi.[1] | Palm oil, meats, dairy products. | Olive oil, avocados, nuts. |
| Known Biological Effects | Antifungal, anti-inflammatory.[2] | Pro-inflammatory, implicated in insulin resistance. | Anti-inflammatory, cardioprotective. |
| Metabolic End Product | Propionyl-CoA. | Acetyl-CoA. | Acetyl-CoA. |
Inferred Signaling Pathways
Based on the general roles of long-chain acyl-CoAs in cellular signaling, it can be inferred that this compound may participate in several key pathways. Acyl-CoAs are known to be involved in the regulation of gene expression, enzyme activity, and protein acylation. The anti-inflammatory properties of (9Z)-heptadecenoic acid suggest that its CoA derivative might modulate inflammatory signaling cascades, potentially through interactions with nuclear receptors or by influencing the synthesis of lipid signaling molecules.
dot
Caption: Inferred signaling roles of this compound.
Experimental Protocols
Detailed experimental protocols for studying this compound are not explicitly available. However, established methods for the analysis of other long-chain acyl-CoAs can be adapted.
Enzyme Assays for Acyl-CoA Synthetases:
The activity of ACSL enzymes with (9Z)-heptadecenoic acid as a substrate can be measured using various methods, including:
-
Radiometric Assays: These assays typically use a radiolabeled fatty acid (e.g., --INVALID-LINK---heptadecenoic acid) and measure the incorporation of radioactivity into the acyl-CoA product. The product is separated from the unreacted fatty acid by techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Spectrophotometric Assays: These methods couple the ACSL reaction to a subsequent reaction that produces a colored or fluorescent product. For example, the release of pyrophosphate can be coupled to an enzymatic cascade that results in the oxidation of NADH, which can be monitored at 340 nm.
-
LC-MS/MS-based Assays: This is a highly sensitive and specific method that directly measures the formation of this compound. The reaction mixture is quenched, and the product is separated by liquid chromatography and quantified by tandem mass spectrometry.
Workflow for LC-MS/MS-based Acyl-CoA Analysis:
dot
Caption: Workflow for analyzing this compound levels.
Quantitative Data Summary
As direct comparative quantitative data for this compound is lacking, the following table presents available data for related compounds to provide a basis for indirect comparison.
Table 2: Representative Kinetic Data for Long-Chain Acyl-CoA Synthetases with Different Fatty Acid Substrates
| Enzyme Source | Substrate | Apparent Km (µM) | Reference |
| Rat Liver Nuclei | Palmitic acid (16:0) | Lower than 18:2 and 20:3 | [3] |
| Rat Liver Nuclei | Linoleic acid (18:2n-6) | Intermediate | [3] |
| Rat Liver Nuclei | 8,11,14-Eicosatrienoic acid (20:3n-6) | Higher than 16:0 and 18:2 | [3] |
Note: The study on rat liver nuclei indicated a preference for palmitic acid based on a lower apparent Km value, suggesting a higher affinity of the enzyme for this substrate in that specific cellular compartment.[3] Kinetic data for (9Z)-heptadecenoic acid is not available in the reviewed literature.
Conclusion and Future Directions
This compound is an understudied molecule with potential biological significance, inferred from the known anti-inflammatory and antifungal properties of its precursor fatty acid. Its metabolism via the propionyl-CoA pathway also sets it apart from the more common even-chain fatty acyl-CoAs. The lack of direct comparative studies on this compound highlights a significant gap in our understanding of odd-chain fatty acid metabolism and signaling.
Future research should focus on:
-
Determining the kinetic parameters of various ACSL isoforms for (9Z)-heptadecenoic acid.
-
Investigating the direct effects of this compound on key cellular signaling pathways, particularly those involved in inflammation and metabolism.
-
Conducting comparative studies to elucidate the differential effects of this compound versus even-chain acyl-CoAs on cellular function.
A deeper understanding of this compound could open new avenues for therapeutic interventions in metabolic and inflammatory diseases.
References
Safety Operating Guide
Proper Disposal of (9Z)-Heptadecenoyl-CoA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and operational safety. For novel or specialized biochemicals such as (9Z)-Heptadecenoyl-CoA, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to waste management. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety Precautions
Given the lack of specific hazard data for this compound, it is prudent to treat the compound as potentially hazardous. All handling and disposal procedures should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected for integrity before use.
-
Body Protection: A standard laboratory coat is mandatory.
**Step-by-Step Disposal Protocol
This protocol outlines the segregation and preparation of this compound waste for final disposal by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) office.
1. Waste Characterization and Segregation:
-
Assume a Precautionary Stance: In the absence of specific toxicity data, treat this compound as a hazardous chemical.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Waste should be segregated into solid and liquid forms.[1][2]
2. Solid Waste Disposal:
-
Unused/Expired Compound: The pure compound should be disposed of in its original container, which should be securely sealed. This container must be placed in a designated hazardous solid waste receptacle.
-
Contaminated Materials: All materials contaminated with this compound, such as gloves, weighing papers, and absorbent pads, must be collected in a separate, clearly labeled container for solid chemical waste.[1][2]
3. Liquid Waste Disposal:
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated hazardous liquid waste container. Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams, such as halogenated and non-halogenated solvents.[2]
-
Container Rinsate: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or a solvent in which the compound is soluble). This rinsate must be collected and disposed of as hazardous liquid waste.[1] After proper rinsing, the empty container may be disposed of according to institutional policies, which may allow for disposal in regular trash.[1]
4. Labeling and Storage of Waste Containers:
-
Clear Labeling: All waste containers must be clearly and securely labeled. The label should include:
-
Secure Storage: Waste containers should be kept tightly closed except when adding waste.[1] Store them in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]
5. Final Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for the final disposal of hazardous waste.[1][2] Provide them with all available information on the compound and the waste streams you have generated.
-
Follow Institutional Guidelines: Adhere strictly to the disposal procedures and pickup schedules provided by your EHS department.[2] The typical final disposal method for this type of organic chemical waste is high-temperature incineration.[2]
Data Presentation: Hazard and Disposal Summary
Since a specific SDS for this compound is not available, the following table summarizes the likely hazards and required disposal procedures based on structurally similar long-chain fatty acyl-CoA compounds.
| Parameter | Guideline | Source / Rationale |
| Physical State | Solid or in solution | Based on typical state of long-chain acyl-CoAs. |
| Primary Hazards | Potential skin, eye, and respiratory irritant. | Inferred from SDS of similar molecules.[1] |
| Toxicity Data | Not available; treat as potentially hazardous. | Precautionary principle in the absence of data.[2] |
| PPE | Safety goggles, nitrile gloves, lab coat. | Standard practice for handling biochemicals. |
| Handling Area | Certified chemical fume hood. | To prevent inhalation of any potential aerosols or vapors. |
| Solid Waste Stream | Labeled hazardous solid waste container. | For contaminated PPE and unused compound.[1][2] |
| Liquid Waste Stream | Labeled hazardous liquid waste container. | For solutions and container rinsate.[1][2] |
| Final Disposal | Contact institutional EHS for incineration. | Standard procedure for organic chemical waste.[2] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (9Z)-Heptadecenoyl-CoA
Essential Safety and Handling Guide for (9Z)-Heptadecenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Summary of Safety Information
While not classified as hazardous, this compound should be handled with care, following standard laboratory safety procedures. The primary hazards are associated with prolonged contact, inhalation of dust if in solid form, and ingestion.
| Parameter | Information |
| GHS Classification | Not classified as hazardous. |
| Primary Hazards | May cause mild skin or eye irritation upon prolonged contact. Inhalation of dust may cause respiratory irritation. |
| Physical Form | Likely a solid or waxy solid. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound to minimize exposure and ensure personal safety.[1][2]
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses or goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[1][3] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from accidental spills.[1] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If handling a fine powder that may become airborne, use in a chemical fume hood or wear a NIOSH-approved respirator. | Minimizes inhalation of any fine particles. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in the laboratory.
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Handle in a well-ventilated area. For powdered forms, a chemical fume hood is recommended to prevent dust inhalation.[1]
-
Use a spatula or other appropriate tool for transferring the solid to avoid creating dust.
-
Close the container tightly immediately after use to prevent contamination and absorption of moisture.
-
-
Spill Response:
-
In case of a small spill, wear appropriate PPE, gently sweep or wipe up the material, and place it in a sealed container for disposal.
-
Avoid generating dust.
-
For larger spills, follow your institution's emergency procedures for chemical spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial for maintaining a safe and compliant laboratory.
-
This compound Waste:
-
While generally not considered hazardous waste, it is essential to consult your institution's Environmental Health and Safety (EHS) office and local regulations for proper disposal classification.[1]
-
Collect in a clearly labeled, sealed container for "Non-Hazardous Solid Chemical Waste" unless otherwise specified by your institution.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, wipes, and other disposable materials in a designated chemical waste container.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
